PNU-120596
Beschreibung
an alpha7nAChR agonist; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIIEALEIHQDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964528 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501925-31-1 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501925-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU 120596 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501925311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-120596 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EZT3PTH2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of PNU-120596: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596, or 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor, a ligand-gated ion channel, is implicated in a variety of neurological and inflammatory conditions, making it a key target for therapeutic intervention. This compound enhances the function of the α7 nAChR in response to agonists like acetylcholine (ACh) and choline, not by directly activating the receptor, but by binding to a distinct allosteric site.[1] This guide provides a detailed examination of the mechanism of action of this compound, presenting quantitative data, experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Allosteric Modulation of the α7 nAChR
The primary mechanism of this compound involves its binding to a transmembrane allosteric site on the α7 nAChR.[3] This interaction induces a conformational change in the receptor that potentiates the effects of orthosteric agonists. Key features of this modulation include a significant increase in the apparent potency of agonists and a dramatic prolongation of the channel's mean open time.[2][4][5] Unlike Type I PAMs, which primarily affect agonist potency, this compound profoundly reduces the rapid desensitization that is characteristic of the α7 nAChR, leading to a sustained receptor response in the presence of an agonist.[2][6]
The "Trapped Agonist Cycle"
A proposed model to explain the profound effect of this compound on α7 nAChR function is the "trapped agonist cycle".[1] This model suggests a sequence of events that amplifies and prolongs the agonist response:
-
Agonist Binding and Desensitization: In the absence of this compound, the binding of an agonist like ACh to the α7 nAChR leads to a brief channel opening followed by rapid desensitization.
-
This compound Binding to the Desensitized State: this compound has a low affinity for the resting state of the receptor but binds with high affinity to the agonist-bound, desensitized state.[1]
-
Conformational Change and Agonist Trapping: The binding of this compound induces a conformational change that re-opens the ion channel and "traps" the agonist in its binding site, significantly slowing its dissociation.[1]
-
Prolonged Channel Activation: With the agonist trapped, the receptor remains in an active, open state for a prolonged period.
-
Dissociation and Return to Resting State: Once the agonist eventually dissociates, the affinity of this compound for the receptor decreases, leading to its dissociation and the receptor's return to the resting state.[1]
Quantitative Data
The following tables summarize key quantitative data describing the effects of this compound on the α7 nAChR.
| Parameter | Value | Cell Type/System | Reference(s) |
| EC50 (Potentiation) | 216 nM | SH-EP1 cells (Ca2+ flux) | [4][7][8][9][10] |
| Selectivity | No significant effect on α4β2, α3β4, and α9α10 nAChRs | Oocytes | [4][5][7][8][10] |
Table 1: Potency and Selectivity of this compound
| Parameter | Condition | Value | Cell Type/System | Reference(s) |
| Agonist (ACh) EC50 | Control | 33.7 ± 5.3 µM | Oocytes | [11] |
| + 1 µM this compound | 3.8 ± 0.5 µM | Oocytes | [11] | |
| Agonist (ACh) Hill Coefficient (nH) | Control | 2.2 ± 0.4 | Oocytes | [11] |
| + 1 µM this compound | 4.0 ± 0.4 | Oocytes | [11] | |
| Mean Open Time | Control (ACh) | ~100 µs | Hippocampal Neurons | [2] |
| + this compound | > 1 s | Hippocampal Neurons | [2] | |
| Popen Increase | + this compound | ~100,000-fold | BOSC 23 cells | [12][13] |
Table 2: Effects of this compound on α7 nAChR Electrophysiological Properties
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is crucial for characterizing the effects of this compound on ion channel function.
Objective: To measure agonist-evoked currents through α7 nAChRs in the presence and absence of this compound.
Methodology:
-
Cell Preparation: Use cells expressing α7 nAChRs (e.g., Xenopus oocytes, cultured hippocampal neurons, or cell lines like GH4C1).[1][4][14]
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 1.7-4.0 MΩ.[14]
-
Fill pipettes with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3).
-
Continuously perfuse the recording chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.3).[14]
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Hold the membrane potential at a set voltage (e.g., -60 mV).[2]
-
Apply agonist (e.g., ACh or choline) using a rapid solution exchange system to evoke a current.
-
Pre-apply or co-apply this compound with the agonist to observe its modulatory effects.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the evoked currents.
-
Construct concentration-response curves to determine changes in agonist EC50 and maximal response (Imax).
-
References
- 1. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 7. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound [sigmaaldrich.com]
- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
PNU-120596: A Deep Dive into its Role as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a variety of neurological and psychiatric disorders. Unlike orthosteric agonists that bind directly to the acetylcholine binding site, this compound binds to a distinct allosteric site within the transmembrane domain of the receptor. This interaction dramatically alters the receptor's function, primarily by reducing its rapid desensitization and prolonging channel open time, thereby significantly enhancing ion flux in response to agonist binding. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on α7 nAChR signaling pathways.
Introduction
The α7 nicotinic acetylcholine receptor is a homopentameric cation channel widely expressed in the central nervous system, particularly in regions crucial for cognitive functions like the hippocampus and cortex.[1] Its activation by acetylcholine leads to a rapid influx of cations, most notably Ca²⁺, which triggers various downstream signaling cascades. However, the therapeutic potential of direct α7 agonists has been hampered by the receptor's intrinsic properties of low channel opening probability and profound, rapid desensitization.[2]
Positive allosteric modulators (PAMs) offer a promising alternative therapeutic strategy.[1] PAMs do not activate the receptor directly but instead enhance the action of endogenous agonists like acetylcholine.[3][4] this compound, with the chemical name N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea, is a canonical Type II PAM for the α7 nAChR.[1][2] Type II PAMs, like this compound, are distinguished from Type I PAMs by their profound effects on receptor kinetics, especially the dramatic slowing of desensitization.[1][5] This property allows for a sustained receptor response and significantly amplified signal transduction.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site located in a transmembrane cavity within each α7 subunit.[5][6] This binding is competitive with other PAMs, such as the Type I PAM NS1738, suggesting a common or overlapping binding pocket.[5][7] The binding of this compound does not significantly alter the orthosteric binding site for acetylcholine.[8]
The primary mechanism of action of this compound is the destabilization of the receptor's desensitized states.[2] The α7 nAChR is understood to have at least two distinct desensitized states: one that is sensitive to this compound (Ds) and another that is insensitive (Di).[2] this compound effectively reverses or prevents the receptor from entering the Ds state, leading to a prolonged open state in the presence of an agonist.[2][9] This results in a dramatic increase in the channel's mean open time and a sustained ion current.[3][10][11] In fact, this compound can even reactivate receptors that have already been desensitized by high concentrations of an agonist.[1][10]
However, it is important to note that this compound can also make the α7 channel more susceptible to voltage-dependent inhibition by positively charged molecules, which can mimic desensitization and compromise its potentiating effects under certain conditions.[3][12][13]
Quantitative Data
The following tables summarize key quantitative data describing the effects of this compound on α7 nAChR function from various studies.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Species/Cell System | Agonist | Reference |
| EC₅₀ | 216 nM | Engineered human α7 nAChR (SH-EP1 cells) | Acetylcholine | [14] |
| Maximal Potentiation (Peak Current) | Achieved at 10 µM | Human α7 nAChR (Xenopus oocytes) | 60 µM Acetylcholine | [2] |
| Maximal Potentiation (Net Charge) | Similar at 10 µM and 30 µM | Human α7 nAChR (Xenopus oocytes) | 60 µM Acetylcholine | [2] |
Table 2: Effect of this compound on Agonist Potency and Cooperativity
| Condition | Agonist | EC₅₀ (Peak Current) | EC₅₀ (Net Charge) | Hill Coefficient | Reference |
| Control (ACh alone) | Acetylcholine | 311 ± 15 µM | 98 ± 12 µM | 2.2 | [2][10] |
| + 10 µM this compound | Acetylcholine | 48 ± 6 µM | 49 ± 7 µM | 4 | [2][10] |
Table 3: Effects of this compound on α7 nAChR Channel Kinetics
| Parameter | Effect of this compound | Observation | Reference |
| Desensitization | Dramatically slowed/inhibited | Prolonged current decay in the presence of agonist. | [10][15] |
| Mean Open Time | Increased | From ~100 µs to >1 s. | [3][10] |
| Unitary Conductance | Little to no effect | The ion permeability of the single channel is not significantly altered. | [10][11] |
| Ion Selectivity | No effect | The preference for certain ions to pass through the channel remains unchanged. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are synthesized protocols for key experiments.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for the functional characterization of ion channels expressed on the oocyte membrane.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Recording:
-
Oocytes are placed in a recording chamber and continuously perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is typically held at -60 mV.
-
Agonists (e.g., acetylcholine) are applied for a short duration (e.g., 1-3 seconds) via the perfusion system.
-
For potentiation studies, this compound is pre-applied or co-applied with the agonist. The oocyte is exposed to this compound for a defined period before agonist application to observe its modulatory effect.
-
-
Data Analysis: The peak amplitude and decay kinetics of the agonist-evoked currents are measured and compared in the presence and absence of this compound.
Patch-Clamp Electrophysiology in Mammalian Cells
This method allows for the recording of currents from a small patch of the cell membrane or the whole cell, providing high-resolution data on channel activity.
-
Cell Culture: Mammalian cell lines (e.g., GH4C1, BOSC 23) stably or transiently transfected with the α7 nAChR are cultured on coverslips.[1][2] Alternatively, primary neurons from brain slices (e.g., hippocampal interneurons) can be used.[3][10]
-
Recording Configuration:
-
Whole-Cell: A glass micropipette with a small tip opening forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Outside-Out Patch: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing a small piece of the membrane to detach and reseal with the extracellular side facing outwards. This is ideal for studying single-channel kinetics.
-
-
Drug Application: A fast perfusion system is used for rapid application and washout of agonists and modulators to the recorded cell or patch.
-
Data Analysis: Macroscopic currents (from whole-cell recordings) are analyzed for peak amplitude, desensitization rate, and deactivation rate. Single-channel currents (from outside-out patches) are analyzed for open probability, mean open time, and unitary conductance.
Calcium Imaging
This technique measures changes in intracellular calcium concentration, a key downstream effect of α7 nAChR activation.
-
Cell Preparation: Cells expressing α7 nAChRs (e.g., SH-EP1 cells, cultured hippocampal neurons) are plated on glass-bottom dishes.[10][16]
-
Calcium Indicator Loading: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to Ca²⁺.
-
Imaging:
-
Cells are placed on the stage of a fluorescence microscope equipped with a camera.
-
A baseline fluorescence is recorded.
-
Agonist is applied, and changes in fluorescence, indicating Ca²⁺ influx, are recorded over time.
-
To assess the effect of this compound, cells are pre-incubated with the compound before agonist application.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀) is calculated to quantify the intracellular calcium response.
Signaling Pathways and Visualizations
Activation of the α7 nAChR, especially when enhanced by this compound, initiates several downstream signaling cascades. The significant and prolonged Ca²⁺ influx is a primary trigger for these pathways.
α7 nAChR-Mediated Signaling
The influx of Ca²⁺ through the α7 nAChR can lead to:
-
Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ entry can trigger the release of more Ca²⁺ from intracellular stores like the endoplasmic reticulum via ryanodine (B192298) receptors.[17] this compound has been shown to augment this process.[17]
-
Activation of Kinase Pathways: Ca²⁺ acts as a second messenger to activate various protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), Ca²⁺-calmodulin-dependent kinase (CaMK), and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[18] These pathways are crucial for neuronal survival and synaptic plasticity.[18]
-
Modulation of Neurotransmitter Release: In presynaptic terminals, the rise in Ca²⁺ can facilitate the release of other neurotransmitters, such as GABA.[11]
It's also noteworthy that this compound has been reported to have off-target effects, such as the direct inhibition of p38 MAPK, which may contribute to its anti-inflammatory properties independent of its action on α7 nAChRs.[19]
Caption: Signaling pathway of α7 nAChR modulated by this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing the effects of this compound using patch-clamp electrophysiology.
Caption: Workflow for electrophysiological analysis of this compound.
Conclusion
This compound is a powerful pharmacological tool and a lead compound for understanding the therapeutic potential of α7 nAChR modulation. Its unique mechanism of action, which involves a profound reduction in receptor desensitization, leads to a significant amplification of agonist-mediated signaling. This in-depth guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers and drug development professionals to effectively study and utilize this compound in the pursuit of novel treatments for cognitive and neurological disorders. The continued investigation into the nuanced effects of Type II PAMs like this compound will undoubtedly pave the way for innovative therapeutic strategies targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 2. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 8. An unaltered orthosteric site and a network of long-range allosteric interactions for this compound in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The dual effect of this compound on α7 nicotinic acetylcholine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of PNU-120596: A Technical Guide to a Potent α7 nAChR Modulator
An In-depth Exploration of the Discovery, Mechanism of Action, and Preclinical Development of a Key Neuromodulatory Tool
Abstract
PNU-120596, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, has emerged as a pivotal research tool in the field of neuroscience.[1] This document provides a comprehensive technical overview of this compound, from its discovery through to its extensive preclinical characterization. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This guide synthesizes key quantitative data, delineates detailed experimental methodologies, and visually represents the critical pathways and workflows associated with its development.
Discovery and Initial Characterization
This compound was identified through a high-throughput screening campaign designed to discover novel modulators of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] The screening utilized an engineered variant of the human α7 nAChR to facilitate the detection of agonist-evoked calcium flux.[1][2][3]
Chemical Synthesis
The synthesis of this compound, 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, generally involves the formation of a urea (B33335) linkage between a substituted phenyl isocyanate and an isoxazole (B147169) amine. While specific patented methodologies may vary, a common synthetic approach involves the reaction of 5-chloro-2,4-dimethoxyaniline (B146435) with a phosgene (B1210022) equivalent to form the corresponding isocyanate, which is then reacted with 3-amino-5-methylisoxazole.
Mechanism of Action: A Type II Positive Allosteric Modulator
This compound is classified as a Type II positive allosteric modulator (PAM) of the α7 nAChR.[4][5] This classification is based on its distinct effects on receptor function, which go beyond simple potentiation of the agonist response.
The primary mechanism of action of this compound involves binding to an allosteric site on the α7 nAChR, which is distinct from the orthosteric binding site for acetylcholine (ACh) and other agonists.[6] This allosteric binding induces a conformational change in the receptor that profoundly alters its gating kinetics.[1] Specifically, this compound:
-
Decreases Desensitization: It dramatically slows the rate of receptor desensitization in the continued presence of an agonist.[4][5]
-
Prolongs Channel Open Time: this compound significantly increases the mean open time of the α7 nAChR channel.[1][3]
-
Slows Agonist Dissociation: The binding of this compound is proposed to "trap" the agonist in its binding site, thereby slowing its dissociation and prolonging receptor activation.[2]
-
Increases Agonist Potency and Efficacy: It enhances the potency (lower EC50) and maximal efficacy of α7 nAChR agonists.[3]
These effects are highly selective for the α7 subtype, with no detectable modulation of α4β2, α3β4, and α9α10 nAChRs.[1][2][3]
Quantitative Pharmacology
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |
| Calcium Flux | SH-EP1 (human α7*) | Acetylcholine | EC50 | 216 ± 64 nM | [7] |
| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Peak Current) | 311 ± 15 µM (Control) | [3] |
| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Peak Current) | 48 ± 6 µM (with 10 µM this compound) | [3] |
| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Net Charge) | 98 ± 12 µM (Control) | [3] |
| Electrophysiology | Xenopus oocytes (human α7) | Acetylcholine | EC50 (Net Charge) | 49 ± 7 µM (with 10 µM this compound) | [3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Animal Model | Species | Effect Measured | Dose | Route of Administration | Reference |
| Amphetamine-induced auditory gating deficit | Rat | Reversal of gating deficit | 1 mg/kg | Intravenous | [1] |
| Amphetamine-induced auditory gating deficit | Rat | Reversal of gating deficit | 0.3 mg/kg (minimal effective dose) | Subcutaneous | [8] |
| Sub-chronic Phencyclidine (PCP)-induced cognitive deficit | Rat | Improved performance in attentional set-shifting task | 10 mg/kg | Subcutaneous | [9][10] |
Detailed Experimental Protocols
Calcium Flux Assay
-
Cell Line: SH-EP1 human epithelial cells stably expressing an engineered variant of the human α7 nAChR (α7*).
-
Cell Culture: Cells are maintained in Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
This compound or vehicle is added to the wells and incubated.
-
An α7 nAChR agonist (e.g., acetylcholine) is added to stimulate the receptors.
-
The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.
-
EC50 values are calculated from the concentration-response curves.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR subunit.
-
Recording:
-
Oocytes are placed in a recording chamber and perfused with standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -50 to -70 mV.
-
Agonist solutions (e.g., acetylcholine) with and without this compound are rapidly perfused over the oocyte.
-
The resulting transmembrane currents are recorded and analyzed for peak amplitude, desensitization rate, and other kinetic parameters.
-
Auditory Sensory Gating in Anesthetized Rats
-
Animal Model: Anesthetized Sprague-Dawley rats.
-
Procedure:
-
Rats are anesthetized, and recording electrodes are placed to measure auditory evoked potentials (AEPs).
-
A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval.
-
The amplitude of the P50 component of the AEP is measured for both S1 and S2.
-
Sensory gating is calculated as the ratio of the S2 amplitude to the S1 amplitude (a smaller ratio indicates better gating).
-
A gating deficit is induced using amphetamine.
-
This compound is administered, and the AEPs are recorded again to determine the reversal of the gating deficit.
-
Conclusion
This compound has proven to be an invaluable pharmacological tool for elucidating the role of the α7 nAChR in normal physiology and in various pathological conditions. Its well-characterized mechanism of action as a Type II PAM, coupled with its selectivity and in vivo efficacy, has paved the way for a deeper understanding of α7 nAChR-mediated neurotransmission and its potential as a therapeutic target for cognitive and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this important compound.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. pnas.org [pnas.org]
- 6. Buy 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea (EVT-3022247) | 1796963-45-5 [evitachem.com]
- 7. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience [jneurosci.org]
- 9. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PNU-120596: A Technical Guide for Research in Schizophrenia and Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] This receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2] this compound enhances the function of the α7 nAChR by increasing the channel's mean open time and prolonging the response to endogenous agonists like acetylcholine.[2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways.
Core Concepts and Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the α7 nAChR distinct from the agonist binding site.[4] This binding event potentiates the receptor's response to an agonist. As a Type II PAM, this compound is distinguished by its profound effect on the receptor's kinetics, most notably by slowing the desensitization of the channel.[5][6] This leads to a significant prolongation of the ion current in the continued presence of an agonist.[1][2] Electrophysiological studies have confirmed that this compound increases peak agonist-evoked currents and slows their decay.[1][2]
In Vitro Characterization
This compound has been extensively characterized in various in vitro systems, demonstrating its selectivity and potency for the α7 nAChR. It shows no detectable effect on other nicotinic receptor subtypes such as α4β2, α3β4, and α9α10.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell System | Agonist | Reference |
| EC50 of this compound | 216 ± 64 nM | SH-EP1 cells expressing α7* nAChR | Acetylcholine | [7] |
| EC50 of this compound | 257 ± 22 nM | Oocytes with C115A/L247T α7 nAChR | Acetylcholine (EC30-50) | [4] |
| Effect on ACh EC50 | Shifts from 33.7 ± 5.3 µM to 3.8 ± 0.5 µM | Oocytes expressing human α7 nAChR | Acetylcholine | [8] |
| Effect on Peak Current | >4-fold increase in ACh-evoked response | Hippocampal Interneurons | Acetylcholine (2 µM) | [8] |
*Engineered variant of the human α7 nAChR.
Table 2: In Vivo Efficacy of this compound in a Schizophrenia Model (Auditory Gating Deficit)
| Animal Model | This compound Dose | Route | Effect | Reference |
| Amphetamine-treated Rats | 0.1 mg/kg | i.v. | 37 ± 4.2% reversal of deficit (p < 0.05) | [8] |
| Amphetamine-treated Rats | 0.3 mg/kg | i.v. | 47 ± 3.8% reversal of deficit (p < 0.01) | [8] |
Table 3: In Vivo Efficacy of this compound in a Schizophrenia Model (Cognitive Deficit)
| Animal Model | This compound Dose | Route | Task | Effect | Reference |
| Sub-chronic PCP-treated Rats | 10 mg/kg | s.c. | Attentional Set-Shifting | Significant improvement in EDS phase (p < 0.001) | [9] |
Table 4: In Vivo Efficacy of this compound in an Alzheimer's Disease Model
| Animal Model | This compound Dose | Route | Co-administered Drug | Task | Effect | Reference |
| Young Rats | Not specified | Not specified | Subthreshold donepezil (B133215) | Novel Object Recognition | Effective in combination | [10] |
| Aged, Cognitively-impaired Rats | Not specified | Not specified | Subthreshold donepezil | Water Maze | Effective in combination | [10] |
| Aged Rhesus Monkeys | Not specified | Not specified | Subthreshold donepezil | Delayed Match to Sample | Effective in combination | [10] |
Experimental Protocols
Electrophysiology: Outside-Out Patch Clamp
This protocol is adapted from studies investigating the molecular mechanism of this compound on α7 nAChRs expressed in BOSC 23 cells.[11]
-
Cell Culture: Culture BOSC 23 cells and transfect with the desired α7 nAChR subunit cDNA.
-
Pipette Preparation: Pull patch pipettes to a tip diameter of 1-2 µm.
-
External Solution: Bathe cells in an external solution containing (in mM): 165 NaCl, 5 KCl, 2 CaCl2, 10 glucose, 5 HEPES, and 0.001 atropine, with pH adjusted to 7.3 with NaOH.
-
Recording: Record single-channel currents in the outside-out patch configuration using an Axopatch 200A amplifier at room temperature.
-
Drug Application: Apply acetylcholine (ACh) and this compound via a fast solution exchange system. To study potentiation, pre-apply this compound before co-application with ACh.
-
Data Analysis: Analyze the effects on peak current amplitude, net charge, and channel kinetics.
Animal Model: Attentional Set-Shifting Task (ASST) for Schizophrenia Research
This protocol is based on studies evaluating the effect of this compound on cognitive deficits in a phencyclidine (PCP) rat model.[9][12][13]
-
Animal Model: Use adult female hooded Lister rats. Induce a cognitive deficit by sub-chronic administration of PCP (e.g., 2 mg/kg, i.p., twice daily for 7 days), followed by a 7-day washout period.[9]
-
Habituation and Training: Mildly food-restrict rats to maintain motivation. Train the rats to dig in bowls for a food reward, learning to discriminate between different digging media or odors.[14]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes prior to testing.[13]
-
Testing: The task consists of a series of discriminations where the rule for obtaining the reward changes. Key phases include:
-
Simple Discrimination (SD): Discriminate between two stimuli of one dimension (e.g., digging media).
-
Compound Discrimination (CD): Irrelevant stimuli from another dimension are introduced.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimension are used.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes relevant. This phase is particularly sensitive to cognitive flexibility deficits.
-
-
Data Analysis: The primary measure is the number of trials required to reach a criterion of 6 consecutive correct trials for each phase. A significant reduction in trials to criterion in the EDS phase by this compound indicates an improvement in cognitive flexibility.[9]
Animal Model: Novel Object Recognition (NOR) Task for Alzheimer's Disease Research
This protocol is based on studies assessing the pro-cognitive effects of this compound in combination with donepezil.[10]
-
Habituation: Individually habituate rats to an open-field arena in the absence of any objects.[15]
-
Familiarization Phase: Place the rat in the arena with two identical objects (A+A) and allow for exploration for a set period (e.g., 3 minutes).[16]
-
Inter-trial Interval: Return the rat to its home cage for a defined period.
-
Drug Administration: Administer this compound, donepezil, or their combination at predetermined times before the test phase.
-
Test Phase: Place the rat back in the arena where one of the familiar objects has been replaced with a novel object (A+B).
-
Data Analysis: Record the time spent exploring each object. A discrimination index (time with novel object / total exploration time) is calculated. An increase in this index indicates improved recognition memory.
Signaling Pathways and Visualizations
The pro-cognitive and anti-inflammatory effects of this compound are mediated through the modulation of several downstream signaling pathways upon α7 nAChR activation.
Pro-cognitive Signaling Pathway
Activation of α7 nAChRs, potentiated by this compound, leads to an influx of Ca2+, which in turn activates signaling cascades crucial for synaptic plasticity and memory formation, such as the ERK1/2 and CREB pathways.[17]
References
- 1. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Allosteric Modulator of α7 Nicotinic Receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea (this compound), Causes Conformational Changes in the Extracellular Ligand Binding Domain Similar to Those Caused by Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [bradscholars.brad.ac.uk]
- 14. b-neuro.com [b-neuro.com]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: A Technical Guide to PNU-120596
An In-depth Examination of the Core Neuroprotective Mechanisms and Therapeutic Potential of the α7 nAChR Positive Allosteric Modulator, PNU-120596
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). By enhancing the function of this critical receptor, this compound presents a promising therapeutic avenue for a range of neurological disorders characterized by neuroinflammation and neuronal damage. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the complex signaling pathways and experimental workflows involved in its neuroprotective action.
Core Mechanism of Action
This compound does not directly activate the α7 nAChR but acts as a positive allosteric modulator.[1] Its primary mechanism involves binding to an allosteric site on the receptor, which in turn enhances the receptor's response to endogenous agonists like acetylcholine (ACh) and choline (B1196258).[1] This potentiation is achieved by inhibiting receptor desensitization and prolonging the channel's mean open time, leading to a sustained influx of calcium ions and modulation of downstream signaling cascades.[2][3][4] This unique mode of action allows this compound to amplify the neuroprotective effects of the brain's own cholinergic signaling, particularly in pathological conditions where agonist levels may be elevated.[1]
Quantitative Overview of Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various preclinical models of neurological injury and disease. The following tables summarize key findings from these studies.
Table 1: In Vivo Neuroprotective Effects of this compound in Ischemic Stroke Models
| Model | Species | This compound Dose & Administration | Key Findings | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 30 mg/kg, s.c. (pre-ischemia) | Significantly reduced cortical and subcortical infarct volume. | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 1 mg/kg, i.v. (post-ischemia) | Significantly reduced infarct volume. | [1] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Single acute treatment (90 min post-MCAO) | Significantly reduced brain injury and neurological deficits at 24h. | [5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Sub-chronic treatment | Avoided relapses observed with single acute treatment and augmented therapeutic efficacy. | [5] |
Table 2: In Vitro and Ex Vivo Neuroprotective and Anti-inflammatory Effects of this compound
| Model | Preparation | This compound Concentration | Key Findings | Reference |
| Complete Oxygen and Glucose Deprivation (COGD) | Rat Hippocampal Slices | 1 µM (in the presence of choline) | Significantly delayed anoxic depolarization/injury of CA1 pyramidal neurons. | [1] |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mouse Microglial Cells (BV-2) | Not specified | Suppressed LPS-induced phosphorylation of p38 MAPK and expression of TNF-α, IL-6, and COX-2. | [6] |
| Lipopolysaccharide (LPS)-induced Neuroinflammation | Mice | 1 or 4 mg/kg | Prevented LPS-induced anxiety, cognitive deficit, and depression-like behaviors. | [7] |
| SH-SY5Y cells overexpressing α7-nAChRs | Human Neuroblastoma Cell Line | Not specified | In the presence of a nicotinic agonist, this compound increased inward nicotinic currents and cytosolic Ca2+ concentration, leading to Ca2+ release from the ER. | [8] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated by intricate signaling pathways that counter inflammatory and apoptotic processes.
Caption: this compound enhances α7 nAChR signaling, leading to neuroprotection.
One of the prominent pathways involves the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which can suppress inflammatory responses. Additionally, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[9] Studies have demonstrated that this compound can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), further contributing to its anti-inflammatory effects.[6] The peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling pathway has also been implicated in the neuroprotective actions of this compound.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate the neuroprotective effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a standard method for inducing focal cerebral ischemia to mimic stroke.
Caption: Workflow for the MCAO model to assess neuroprotection.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with isoflurane.[1]
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery and its bifurcation. The external carotid artery is ligated, and a nylon monofilament suture is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.[1]
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) before ischemia or intravenously (i.v.) after the onset of ischemia, depending on the experimental design.[1]
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[5]
-
Outcome Measures: 24 to 72 hours after MCAO, neurological deficits are scored, and the animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[1][5]
Ex Vivo Electrophysiology in Hippocampal Slices (COGD Model)
This ex vivo model assesses neuronal injury in response to oxygen and glucose deprivation.
-
Slice Preparation: Acute hippocampal slices are prepared from rats.
-
Recording Setup: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Complete Oxygen and Glucose Deprivation (COGD): The artificial cerebrospinal fluid (aCSF) perfusing the slices is switched to a solution lacking oxygen and glucose to induce anoxic depolarization, a marker of neuronal injury.[1]
-
Drug Application: this compound and choline are added to the aCSF before and during COGD.[1]
-
Data Analysis: The time to the onset of anoxic depolarization is measured. A delay in the onset indicates neuroprotection.[1]
Concluding Remarks
This compound represents a significant advancement in the field of neuroprotective therapeutics. Its unique mechanism of action, which leverages the body's endogenous cholinergic system, offers a targeted and potentially more nuanced approach to treating a variety of neurological disorders. The data presented in this guide underscore its potent anti-inflammatory and neuroprotective properties in relevant preclinical models. Further research into the clinical applications of this compound and other α7 nAChR positive allosteric modulators is warranted to fully realize their therapeutic potential in conditions such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases.
References
- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment duration affects cytoprotective efficacy of positive allosteric modulation of α7 nAChRs after focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α7 nAChR allosteric modulator this compound amends neuroinflammatory and motor consequences of parkinsonism in rats: Role of JAK2/NF-κB/GSk3β/ TNF-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
PNU-120596: A Technical Guide on its Role as a Cognitive Enhancer
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-120596, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a significant research tool and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on cognitive function as demonstrated in preclinical studies, and the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes such as the hippocampus and prefrontal cortex, is a key target for therapeutic intervention in conditions like schizophrenia and Alzheimer's disease.[1][2] this compound, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, acts as a Type II PAM at this receptor, distinguishing itself by not only increasing the receptor's sensitivity to agonists but also by profoundly affecting its kinetic properties.[1][3][4][5][6][7] This modulation leads to a significant potentiation of cholinergic signaling, which is often dysregulated in cognitive disorders.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind.[8] This interaction induces a conformational change in the receptor that enhances its function in several ways.
Allosteric Modulation of α7 nAChR
As a positive allosteric modulator, this compound increases the apparent potency and efficacy of endogenous and exogenous agonists at the α7 nAChR.[1] Electrophysiological studies have demonstrated that this compound significantly increases the peak amplitude of agonist-evoked currents and prolongs the duration of the receptor's response.[1][9][10]
Type II PAM Characteristics
This compound is classified as a Type II PAM, which is characterized by a dramatic reduction in receptor desensitization.[3][4][6][7] The α7 nAChR typically desensitizes rapidly upon agonist binding, limiting the duration of the ionic current. This compound stabilizes the open state of the channel, leading to a sustained influx of ions, primarily Ca2+, upon agonist stimulation.[1][9][11] This prolonged channel opening is a key feature of its potent modulatory activity.[2]
Signaling Pathways
The primary signaling event following α7 nAChR activation is the influx of cations, including Na+ and Ca2+. The enhanced and prolonged Ca2+ influx mediated by this compound-potentiated receptors is thought to trigger downstream signaling cascades crucial for synaptic plasticity and cognitive function.
Diagram: this compound Mechanism of Action at the α7 nAChR
Caption: this compound binds to an allosteric site on the α7 nAChR, potentiating its response to agonists like acetylcholine.
Impact on Cognitive Function
Numerous preclinical studies have demonstrated the cognitive-enhancing effects of this compound in various animal models.
Auditory Sensory Gating
A hallmark deficit in schizophrenia is the inability to filter out irrelevant auditory stimuli, a phenomenon known as sensory gating deficit. This compound has been shown to reverse amphetamine-induced auditory gating deficits in rats, suggesting its potential to ameliorate this aspect of the disorder.[1][9][10]
Attentional Set-Shifting
Cognitive flexibility, the ability to adapt to changing rules and environments, is often impaired in psychiatric disorders. In the attentional set-shifting task, which measures cognitive flexibility, this compound has been shown to reverse cognitive deficits induced by sub-chronic phencyclidine (PCP) administration in rats, a model relevant to schizophrenia.[12][13]
Recognition Memory
This compound has also demonstrated positive effects on recognition memory. In the novel object recognition task (NORT), this compound attenuated delay-induced impairments in rats.[14] Furthermore, co-administration of sub-effective doses of this compound with conventional Alzheimer's disease drugs, such as donepezil (B133215) and memantine, restored object recognition memory in a scopolamine-induced amnesia model.[15]
Lipopolysaccharide (LPS)-Induced Cognitive Deficits
Neuroinflammation is increasingly recognized as a contributor to cognitive dysfunction. This compound has been shown to prevent LPS-induced cognitive deficits in mice, suggesting a potential role for α7 nAChR modulation in mitigating the cognitive consequences of neuroinflammation.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| EC50 | 216 nM | α7 nAChR | [17] |
| Maximal Potentiation | 10 µM | Wild-type human α7 nAChR | [18] |
Table 2: In Vivo Efficacy of this compound in Cognitive Models
| Animal Model | Task | This compound Dose | Effect | Reference |
| Rat (Amphetamine-induced) | Auditory Gating | Systemic administration (dose not specified) | Improved auditory gating deficit | [1] |
| Rat (PCP-induced) | Attentional Set-Shifting | 10 mg/kg (s.c.) | Reversed cognitive deficit | [12][13] |
| Rat | Novel Object Recognition | 0.3-3 mg/kg | Attenuated delay-induced impairment | [14] |
| Rat (Scopolamine-induced) | Novel Object Recognition | 0.1 mg/kg (with other drugs) | Restored object recognition memory | [15] |
| Mouse (LPS-induced) | Y-maze | 1 or 4 mg/kg | Prevented cognitive deficit | [16] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the effects of this compound.
Electrophysiology
-
Objective: To characterize the modulatory effects of this compound on α7 nAChR currents.
-
Method: Whole-cell patch-clamp recordings are performed on cells expressing α7 nAChRs (e.g., Xenopus oocytes, cultured hippocampal neurons, or cell lines).[1][2][18]
-
Cells are voltage-clamped at a holding potential (e.g., -60 mV).
-
An α7 nAChR agonist (e.g., acetylcholine or choline) is applied to elicit an inward current.
-
This compound is co-applied with the agonist or pre-applied to the bath.
-
Changes in current amplitude, duration, and desensitization kinetics are measured and compared to control conditions.
-
Diagram: Electrophysiology Experimental Workflow
Caption: Workflow for assessing this compound's effect on α7 nAChR currents using patch-clamp electrophysiology.
Attentional Set-Shifting Task
-
Objective: To assess cognitive flexibility in rodents.
-
Method: This task requires the animal to learn a rule to find a food reward and then shift its attention to a new rule.
-
Habituation and Training: Rats are habituated to the testing apparatus and trained to dig in baited bowls.
-
Discrimination Phases: Rats learn a series of discriminations based on different perceptual dimensions (e.g., odor, texture).
-
Intra-dimensional (ID) and Extra-dimensional (ED) Shifts: The key measure is the number of trials required to learn a new rule within the same dimension (ID shift) versus a new rule in a different dimension (ED shift). An ED shift is more cognitively demanding.
-
Drug Administration: this compound or vehicle is administered before testing. In disease models, a cognitive deficit is first induced (e.g., with sub-chronic PCP).[12][13]
-
Novel Object Recognition Task (NORT)
-
Objective: To evaluate recognition memory.
-
Method: This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation: Animals are allowed to explore an empty arena.
-
Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Retention Interval: A delay is imposed.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
-
Drug Administration: this compound or vehicle is administered before the training or testing phase.[14][15]
-
Off-Target Effects and Other Considerations
While this compound is highly selective for the α7 nAChR and shows no detectable activity at other nAChR subtypes like α4β2, α3β4, and α9α10, some off-target effects have been reported.[1] Notably, this compound has been shown to directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, an effect that is independent of its action on the α7 nAChR.[19] This anti-inflammatory action through p38 MAPK inhibition may contribute to its neuroprotective effects.[19] Additionally, some studies have raised concerns about potential cytotoxicity associated with prolonged α7 nAChR activation by Type II PAMs, although other studies have not observed toxic effects.[3][20] The temperature-dependent effects of this compound have also been noted, with its potentiating effects being reduced at physiological temperatures compared to room temperature.[3]
Conclusion
This compound is a powerful pharmacological tool for investigating the role of the α7 nAChR in cognitive function. Its ability to potently and selectively modulate this receptor has provided significant insights into the potential of α7 nAChR PAMs as therapeutic agents for a range of central nervous system disorders characterized by cognitive impairment. The data summarized in this guide highlight the consistent pro-cognitive effects of this compound across various preclinical models. However, further research is warranted to fully elucidate its long-term effects and therapeutic potential in clinical settings, taking into account its off-target activities and the nuances of its modulatory action. This technical guide serves as a foundational resource for researchers embarking on or continuing their investigation into this compound and the broader field of α7 nAChR modulation for cognitive enhancement.
References
- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An unaltered orthosteric site and a network of long-range allosteric interactions for this compound in α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors enhances recognition memory and cognitive flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PNU 120596, Positive allosteric modulator for alpha7 nicotinic acetylcholine receptors (ab120559)| Abcam中文官网 [abcam.cn]
- 18. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of PNU-120596
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-120596, chemically identified as 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a Type II PAM, its distinct mechanism of action involves a significant potentiation of agonist-evoked currents and a pronounced prolongation of the receptor's response, primarily by stabilizing an active state and slowing desensitization.[1][2][3] This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.
Core Pharmacology and Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric binding site for endogenous agonists like acetylcholine (ACh).[3][4] This interaction potentiates the receptor's response to agonists in several ways:
-
Increased Agonist Potency and Efficacy: this compound significantly increases the potency and maximal response of agonists at the α7 nAChR.[5]
-
Prolonged Channel Open Time: Electrophysiological studies have demonstrated that this compound increases the mean open time of the α7 nAChR channel.[1][6]
-
Modulation of Desensitization: A key feature of this compound is its ability to interact with desensitized states of the receptor. It is proposed to destabilize a desensitized state (Ds) or convert it into a conducting state, thereby prolonging the receptor's activity in the continued presence of an agonist.[7][8][9] this compound has a much higher affinity for the desensitized receptor conformation compared to the resting state.[4]
Notably, this compound is highly selective for the α7 nAChR subtype, showing no detectable modulation of other nAChR subtypes such as α4β2, α3β4, and α9α10.[1][6] While its primary target is the α7 nAChR, some evidence suggests a potential off-target effect through the direct inhibition of p38 mitogen-activated protein kinase (MAPK), which may contribute to its anti-inflammatory properties.[10]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| EC50 | 216 nM | Positive allosteric modulation of α7 nAChRs | |
| Predicted Free Energy of Binding | -11.7 kcal/mol (equivalent to 3 nM) | Computer docking simulations on mutated α7 nAChRs | [11] |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Experimental Model | Dose | Effect | Reference |
| Amphetamine-induced auditory gating deficit in rats | Systemic administration | Improved auditory gating | [1] |
| Sub-chronic phencyclidine (PCP)-induced cognitive deficit in rats | 10 mg/kg (s.c.) | Reversed cognitive deficit in the attentional set-shifting task | [12][13][14] |
| Combination therapy with donepezil (B133215) in aged rodents and non-human primates | Not specified | Enhanced the cognitive-improving effects of a subthreshold dose of donepezil | [15] |
| Lipopolysaccharide (LPS)-induced depressive-like behaviors and cognitive impairment in mice | Not specified | Attenuated depressive-like behaviors and cognitive impairment | [16] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Electrophysiological Recording of α7 nAChR Currents
This protocol describes the whole-cell patch-clamp technique to measure agonist-evoked currents from cells expressing α7 nAChRs, and their modulation by this compound.
Objective: To characterize the potentiation of α7 nAChR-mediated currents by this compound.
Materials:
-
Cells expressing recombinant rat α7 nAChRs (e.g., GH4C1 cells) or cultured neurons.
-
Extracellular (bath) solution: HEPES-buffered saline (HBSS) containing (in mM): 135 NaCl, 5 KCl, 10 HEPES-NaOH, 1 MgCl2, 2 CaCl2, 30 D-glucose, pH 7.3.[2]
-
Intracellular (pipette) solution.
-
Agonist solution (e.g., Acetylcholine or Choline).
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare a cell-bearing coverslip and place it in a perfusion chamber on the stage of an inverted microscope.[2]
-
Continuously perfuse the chamber with the extracellular solution.
-
Establish a whole-cell patch-clamp recording from a selected cell.
-
Apply the agonist solution for a brief period to evoke a baseline current response.
-
Pre-apply this compound for a defined period before co-applying it with the agonist to observe potentiation.[2]
-
To study the effect on desensitized receptors, apply a high concentration of agonist to induce desensitization, followed by the co-application of the agonist and this compound.[2]
-
Record and analyze the current responses, measuring parameters such as peak amplitude, decay time constant, and mean channel open time.
In Vivo Model of Cognitive Deficit: Attentional Set-Shifting Task
This protocol outlines an in vivo experiment to assess the ability of this compound to reverse cognitive deficits in a rat model relevant to schizophrenia.
Objective: To evaluate the efficacy of this compound in improving cognitive flexibility in rats with phencyclidine (PCP)-induced deficits.
Materials:
-
Vehicle solutions.
-
Attentional set-shifting task apparatus.
Procedure:
-
Induce a cognitive deficit by administering PCP (2 mg/kg, i.p.) twice daily for 7 days.[12][13]
-
Administer this compound (10 mg/kg, s.c.) or vehicle to the PCP-treated rats.[12][13]
-
Test the animals in the attentional set-shifting task, which assesses cognitive flexibility through a series of discriminations.
-
The key phase is the extra-dimensional shift (EDS), where a deficit is typically observed in PCP-treated animals.[12][13]
-
Record the number of trials required to reach the criterion for each phase and analyze the data to determine if this compound improves performance in the EDS phase.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action on the α7 nAChR.
Caption: Workflow for an electrophysiology experiment with this compound.
Caption: Potential off-target anti-inflammatory pathway of this compound.
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound makes it a valuable tool for studying the role of α7 nAChRs in various physiological and pathological processes. Its ability to enhance cognitive function in preclinical models suggests its potential as a therapeutic agent for disorders characterized by cognitive deficits, such as schizophrenia and Alzheimer's disease.[1][12][15] The strategy of using a PAM like this compound is advantageous as it amplifies the effect of the endogenous agonist, acetylcholine, thus preserving the temporal and spatial dynamics of natural neurotransmission.
Future research should continue to explore the full therapeutic window of this compound and similar α7 PAMs. Further investigation into its potential off-target effects, such as the inhibition of p38 MAPK, will be crucial for a complete understanding of its pharmacological profile and for the development of even more selective and efficacious compounds. The development of PAMs with different kinetic profiles (Type I vs. Type II) may also offer tailored therapeutic approaches for different neurological and psychiatric conditions.[3][17]
References
- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [bradscholars.brad.ac.uk]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Methodological & Application
Application Notes and Protocols: Preparation of PNU-120596 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction PNU-120596 is a potent and selective positive allosteric modulator (PAM) for the α7 subtype of neural nicotinic acetylcholine (B1216132) receptors (nAChRs) with an EC50 of 216 nM.[1][2] It shows no significant activity at α4β2, α3β4, and α9α10 nAChR subtypes.[1][3] This compound is a valuable tool for in vitro and in vivo studies investigating the cholinergic regulation of neurotransmitter release and is being explored for its therapeutic potential in psychiatric and neurological disorders.[4][5] this compound has been shown to cross the blood-brain barrier.[3] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄ClN₃O₄ | [1][3][4][5] |
| Molecular Weight | 311.72 g/mol | [1][3][4] |
| Appearance | White to gray solid | [3][5] |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 501925-31-1 | [1][3] |
II. Solubility and Storage
The solubility and stability of this compound are critical for the preparation and storage of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
| Solvent | Maximum Concentration | Storage of Solid | Storage of Stock Solution (in DMSO) | Reference(s) |
| DMSO | Up to 100 mM (31.17 mg/mL) | Desiccate at +4°C or store at -20°C for up to 3 years | Aliquot and store at -20°C for up to 3 months or -80°C for up to 2 years. | [1][5] |
| Water | Insoluble | N/A | N/A | [2] |
| Ethanol | Insoluble | N/A | N/A | [2] |
Note: Hygroscopic DMSO can impact the solubility of this compound; it is recommended to use newly opened DMSO.[5] For long-term storage of the stock solution, it is advisable to use it within a year if stored at -20°C and within two years if stored at -80°C.[5]
III. Experimental Protocols
A. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.117 mg of this compound (Molecular Weight: 311.72 g/mol ).
-
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear and colorless.[3]
-
If dissolution is slow, gentle warming or sonication may be used to aid the process.[5]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
-
B. Molarity Calculations for Stock Solution Preparation
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
The following table provides the required mass of this compound for different volumes and concentrations.
| Desired Concentration | Volume of DMSO | Mass of this compound to Weigh |
| 1 mM | 1 mL | 0.3117 mg |
| 5 mM | 1 mL | 1.559 mg |
| 10 mM | 1 mL | 3.117 mg |
| 50 mM | 1 mL | 15.586 mg |
| 100 mM | 1 mL | 31.172 mg |
IV. Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context: Modulation of α7 nAChR
This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel.
Caption: this compound enhances α7 nAChR signaling.
References
- 1. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound A urea derivative that acts as a potent, selective, and reversible positive allosteric modulator for the α7 subtype of neural nicotinic acetylcholine receptors | 501925-31-1 [sigmaaldrich.com]
- 4. PNU-120,596 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: PNU-120596 Solubility and Handling in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information and protocols regarding the solubility, preparation, and application of PNU-120596, a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), using Dimethyl Sulfoxide (DMSO) as a solvent.
Product Information
-
Compound Name: this compound
-
IUPAC Name: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea[1]
-
Mechanism of Action: this compound is a potent and selective Type II positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR).[2][3][4] It enhances receptor function by increasing the potency of agonists like acetylcholine, primarily by destabilizing the receptor's desensitized state and prolonging the channel open time.[5][6][7]
-
Biological Activity: It exhibits an EC₅₀ of 216 nM for the α7 nAChR and shows no significant activity at α4β2, α3β4, and α9α10 nAChR subtypes.[1][8]
Solubility Data in DMSO
This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro and in vivo studies.
| Parameter | Value | Source |
| Maximum Concentration (Molarity) | 100 mM | [1][8] |
| Maximum Concentration (Mass/Volume) | 50 mg/mL (approx. 160.4 mM) | [9] |
| Additional Notes | Use of sonication may be required to achieve higher concentrations. It is critical to use anhydrous, newly opened DMSO, as the compound's solubility can be significantly impacted by absorbed water. | [9] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a highly concentrated stock solution for subsequent dilution in aqueous buffers or cell culture media.
Materials:
-
This compound powder (M.Wt: 311.72 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.
-
Weigh this compound: Carefully weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 31.17 mg.
-
Add DMSO: Using a precision pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 100 mM solution with 31.17 mg of powder, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes until the solution is clear and free of particulates.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9]
General Protocol for α7 nAChR Activation Assay in Cell Culture
This protocol provides a general workflow for using the this compound/DMSO stock solution in a typical cell-based functional assay, such as a calcium flux measurement.
Procedure:
-
Cell Plating: Plate cells expressing α7 nAChRs (e.g., SH-EP1 cells) in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Prepare Working Solutions:
-
Thaw the this compound DMSO stock solution.
-
Prepare an intermediate dilution of the stock solution in your assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
From the intermediate dilution, prepare the final desired concentrations of this compound. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
-
Compound Incubation: Add the this compound working solutions to the appropriate wells. Incubate for the desired period as determined by experimental optimization.
-
Agonist Stimulation: Add an α7 nAChR agonist (e.g., acetylcholine or choline) to the wells to stimulate the receptor.
-
Signal Detection: Measure the cellular response (e.g., fluorescence change from a calcium indicator dye) using a plate reader or other appropriate instrumentation.
-
Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response, typically by calculating EC₅₀ or Eₘₐₓ values.
Mechanism of Action and Signaling Pathway
This compound acts as a Type II PAM at the α7 nAChR. Unlike an agonist, it does not directly open the ion channel.[3] Instead, it binds to an allosteric site on the receptor. This binding event has two major consequences:
-
Stabilization of the Open State: It dramatically slows the receptor's desensitization process, which normally curtails ion flow rapidly after agonist binding.[5][10]
-
Prolonged Channel Opening: It significantly increases the mean open time of the channel, allowing for a much greater influx of cations (primarily Ca²⁺ and Na⁺) in response to an agonist.[3][6][7]
The resulting enhanced and prolonged Ca²⁺ signal can then trigger various downstream intracellular signaling cascades, influencing neuronal excitability, neurotransmitter release, and gene expression.[7][11]
References
- 1. PNU 120596, Positive allosteric modulator for alpha7 nicotinic acetylcholine receptors (CAS 501925-31-1) | Abcam [abcam.com]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 5. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
In Vitro Application of PNU-120596 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). It enhances the receptor's response to agonists by increasing the peak current and significantly prolonging the channel's open time.[1][2] This compound is a valuable tool for studying the physiological and pathological roles of α7 nAChRs in vitro. This compound is selective for the α7 nAChR, showing no detectable effect on α4β2, α3β4, and α9α10 nAChR subtypes.[2][3]
Recent studies have also revealed a secondary, off-target effect of this compound: the direct inhibition of p38 mitogen-activated protein kinase (MAPK) activity, independent of its action on α7 nAChRs.[4] This dual activity should be considered when interpreting experimental results.
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including electrophysiological recordings, calcium flux assays, and cell viability assessment.
Data Presentation
This compound In Vitro Efficacy and Potency
| Parameter | Cell Type | Assay | Agonist | Value | Reference |
| EC₅₀ | SH-EP1 cells (expressing human α7* nAChR) | Calcium Flux | Acetylcholine (ACh) | 216 ± 64 nM | [1] |
| EC₅₀ | Xenopus oocytes (expressing human α7 nAChR) | Electrophysiology | Acetylcholine (ACh) | 3.8 ± 0.5 µM (in the presence of this compound) | [1] |
| EC₅₀ | Xenopus oocytes (expressing human α7 nAChR) | Electrophysiology | Acetylcholine (ACh) | 311 ± 15 µM (peak current) | [5] |
| EC₅₀ | Xenopus oocytes (expressing human α7 nAChR) | Electrophysiology | Acetylcholine (ACh) | 98 ± 12 µM (net charge) | [5] |
| Potentiation | Rat hippocampal interneurons | Electrophysiology | Acetylcholine (ACh) | > 4-fold increase in average response | [1] |
Note: The α7 denotes an engineered variant of the human α7 nAChR.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action at the α7 nAChR
Caption: this compound enhances α7 nAChR function by binding to an allosteric site.
Off-Target p38 MAPK Inhibitory Pathway
References
- 1. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-120596 in Electrophysiology Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596, with the chemical name 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1] As a Type II PAM, this compound is distinguished by its ability to not only increase the peak amplitude of agonist-evoked currents but also to dramatically prolong the channel open time, thereby significantly enhancing the total charge transfer.[2][3][4] These characteristics make it a valuable tool for studying the physiological and pathological roles of α7 nAChRs, which are implicated in cognitive processes and neurological disorders such as schizophrenia and Alzheimer's disease.[1] This document provides detailed application notes and protocols for the use of this compound in electrophysiology patch-clamp experiments.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the orthosteric site where agonists like acetylcholine (ACh) and choline (B1196258) bind.[5] This binding potentiates the receptor's response to agonists in several ways:
-
Increased Peak Current: this compound enhances the maximal response to an agonist.[1][6]
-
Prolonged Channel Opening: It significantly increases the mean open time of the α7 nAChR channel, leading to a sustained ion flux.[1][2]
-
Reduced Desensitization: The modulator stabilizes the active state of the receptor, counteracting the rapid desensitization that is characteristic of α7 nAChRs upon agonist binding.[2][4]
-
Voltage-Dependence Modulation: this compound has been shown to reduce the inward rectification of α7 nAChR-mediated currents, resulting in a more linear current-voltage relationship.[7][8]
Importantly, this compound shows high selectivity for the α7 nAChR, with no detectable effects on other nAChR subtypes such as α4β2, α3β4, and α9α10.[1][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various experimental systems.
| Parameter | Value | Experimental System | Agonist | Comments | Reference |
| EC50 | 216 nM | Not specified | Not specified | ||
| Effective Concentration for Potentiation | 1 - 10 µM | Xenopus oocytes expressing human α7 nAChR | Acetylcholine (60 µM) | Maximal potentiation of peak current at 10 µM. | [4] |
| 2 µM | Hippocampal CA1 interneurons in acute brain slices | Choline (1 mM) | Used to enhance inhibition of α7 responses by bicuculline. | [2] | |
| 1 µM | Xenopus oocytes expressing human α7 nAChR | Choline (1 mM) or ACh (100 µM) | Pre-applied for 20 seconds. | [6] | |
| 1 µM | Hypothalamic Tuberomammillary (TM) neurons | Choline (5-10 µM) | Present in ACSF for at least 40 minutes before the experiment. | [9] | |
| Fold Potentiation of Peak Current | 9.6 ± 1.7 | Xenopus oocytes | Acetylcholine (1 mM) | For α7 nAChRs. | [10] |
| 11.0 ± 2.9 | Xenopus oocytes | Acetylcholine (1 mM) | For α8 nAChRs. | [10] | |
| Effect on Channel Kinetics | Increases mean open time from ~100 µs to >1 s | Not specified | Not specified | [2] | |
| Rectification Index | 1.38 ± 0.1 (with this compound) vs. 3.82 ± 0.3 (ACh alone) | GH4C1 cells expressing rat α7 nAChR | Acetylcholine (3 mM) | Indicates a more linear I-V relationship in the presence of this compound. | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Cells (e.g., GH4C1 cells stably expressing α7 nAChRs)
This protocol is adapted from methodologies described for cell line experiments.
1. Cell Culture and Preparation:
-
Culture GH4C1 cells stably expressing the α7 nAChR in appropriate media.
-
Plate cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-glucose. Adjust pH to 7.3 with NaOH.[3]
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP-disodium salt, 0.3 GTP-disodium salt, 4 MgCl₂. Adjust pH to 7.3 with CsOH.[7]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the extracellular solution on the day of the experiment.
-
Agonist Solution: Prepare a stock solution of acetylcholine or choline in water and dilute to the final concentration in the extracellular solution.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[7]
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Perfuse the cell with the control extracellular solution.
-
Apply the agonist using a fast solution exchange system to elicit baseline α7 nAChR-mediated currents.
-
To assess the effect of this compound, pre-incubate the cell with the this compound-containing extracellular solution for a defined period (e.g., 20 seconds to several minutes) before co-applying the agonist and this compound.[6]
-
Alternatively, this compound can be continuously present in the bath solution.[7]
-
Record and analyze the changes in current amplitude, decay kinetics, and total charge transfer.
Protocol 2: Whole-Cell Voltage-Clamp Recording in Acute Brain Slices (e.g., Hippocampal Interneurons)
This protocol is based on studies performed in acute brain slices.
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., Sprague-Dawley rat, P18-P35).[2]
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Slicing aCSF (in mM): Can be similar to recording aCSF but with modifications to improve slice health (e.g., sucrose (B13894) substitution for NaCl).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Solutions:
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 D-glucose, saturated with 95% O₂ / 5% CO₂.
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 1 NaCl, 2 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.4 with KOH.[9]
-
Pharmacological Agents: To isolate α7 nAChR currents, it is often necessary to block other synaptic inputs. For example, include antagonists for GABAA, AMPA, NMDA, and muscarinic receptors in the aCSF (e.g., 20 µM gabazine, 15 µM DNQX, 50 µM AP-5, 10 µM atropine).[2] Tetrodotoxin (TTX, 0.3 µM) can be added to block voltage-gated sodium channels.[2]
-
This compound and Agonist Solutions: Prepare as described in Protocol 1, diluting into the recording aCSF.
3. Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize neurons (e.g., CA1 stratum radiatum interneurons) using DIC or IR microscopy.[2]
-
Establish a whole-cell recording configuration.
-
To ensure equilibration, pre-incubate the slice with this compound-containing aCSF for an extended period (e.g., 25-50 minutes) prior to recording.[2]
-
Elicit α7 nAChR responses by puff application of an agonist (e.g., 100 ms (B15284909) puff of 1 mM choline) near the recorded neuron.[2]
-
Record currents at a holding potential of -60 mV or -70 mV.[2]
-
Compare agonist-evoked responses in the absence and presence of this compound.
Visualizations
Signaling Pathway of α7 nAChR Modulation by this compound
Caption: this compound binds to an allosteric site, stabilizing the active state of the α7 nAChR.
Experimental Workflow for Patch-Clamp Analysis of this compound
References
- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. pnas.org [pnas.org]
Application of PNU-120596 in Transient Focal Cerebral Ischemia Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596 is a potent, type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] It does not activate the receptor directly but enhances the effects of endogenous agonists like acetylcholine and choline (B1196258) by inhibiting receptor desensitization.[1][3] This unique mechanism of action has made this compound a valuable research tool for investigating the therapeutic potential of α7 nAChR modulation in various neurological disorders, including transient focal cerebral ischemia, commonly modeled as stroke. In preclinical studies, this compound has demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological outcomes.[1][4][5]
These application notes provide a comprehensive overview of the use of this compound in transient focal cerebral ischemia models, including detailed experimental protocols, quantitative data from key studies, and diagrams of the proposed signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its neuroprotective effects through a multifaceted mechanism centered on the potentiation of the α7 nAChR. The binding of this compound to an allosteric site on the α7 nAChR leads to a conformational change that stabilizes the open state of the ion channel in the presence of an agonist. This results in a prolonged and enhanced influx of calcium ions, which in turn activates downstream signaling cascades associated with cell survival and neuroprotection.[6][7]
In the context of cerebral ischemia, the key mechanisms include:
-
Augmentation of Endogenous Agonist Effects: this compound enhances the neuroprotective signaling of endogenous acetylcholine and choline, which are present at physiological levels.[1]
-
Anti-inflammatory Effects: Activation of the α7 nAChR is known to inhibit inflammatory pathways. This compound may also exert anti-inflammatory effects through direct inhibition of p38 mitogen-activated protein kinase (MAPK), independent of its action on the α7 nAChR.[8]
-
Inhibition of Apoptosis: The signaling pathways activated by α7 nAChR potentiation are linked to the inhibition of programmed cell death.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in neuroprotection.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data on the efficacy of this compound in reducing infarct volume and improving neurological function in rodent models of transient focal cerebral ischemia.
Table 1: Effect of this compound on Infarct Volume in Rats (MCAO Model)
| Treatment Group | Dose | Administration Route | Timing | Infarct Volume Reduction (%) vs. Vehicle | Reference |
| This compound | 30 mg/kg | s.c. | 3 hours pre-MCAO | Significant reduction | [1] |
| This compound | 1 mg/kg | i.v. | 30 minutes post-MCAO | Significant reduction | [1] |
| This compound | 30 mg/kg | s.c. | 24 hours pre-MCAO | No significant reduction | [1] |
Table 2: Effect of this compound on Infarct Volume and Neurological Score in Mice (tMCAO Model)
| Treatment Group | Dose | Administration Route | Timing | Outcome Measure | Result vs. Vehicle | Reference |
| This compound | 20 mg/kg | s.c. | Immediately after reperfusion | Infarct Volume (24h) | Significant reduction | [4][9] |
| This compound | 20 mg/kg | s.c. | Immediately after reperfusion | Bederson Score (24h) | No significant improvement | [9] |
| This compound | 20 mg/kg (day 0) + 10 mg/kg (day 1 & 2) | s.c. | Post-reperfusion | Infarct Volume (72h) | No significant difference | [4][9] |
| This compound | 20 mg/kg (day 0) + 10 mg/kg (day 1 & 2) | s.c. | Post-reperfusion | Sensorimotor Function (72h) | No significant change | [4][9] |
Experimental Protocols
Protocol 1: Transient Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes the intraluminal suture method for inducing transient MCAO in rodents, a widely accepted model for experimental stroke.[10][11]
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Heating pad with rectal probe for temperature control
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a silicon-coated tip
-
6-0 silk sutures
-
Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).[1]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37.0 ± 0.5°C.
-
Make a midline neck incision and carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]
-
-
Vessel Ligation:
-
Carefully separate the vagus nerve from the carotid artery.
-
Ligate the distal end of the ECA with a 6-0 silk suture.
-
Place a temporary ligature around the CCA.
-
-
Suture Insertion:
-
Make a small incision in the ECA.
-
Introduce the silicon-coated nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). A reduction in cerebral blood flow can be confirmed with a Laser Doppler Flowmeter.[11]
-
-
Ischemia and Reperfusion:
-
Post-operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animal to recover in a warm cage.
-
Monitor for any signs of distress.
-
Experimental Workflow Diagram
Caption: General workflow for in vivo this compound efficacy testing.
Protocol 2: Infarct Volume Measurement
This protocol outlines the use of 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct area.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formaldehyde (B43269) solution
-
Brain matrix
-
Digital scanner or camera
Procedure:
-
Brain Extraction:
-
At the designated time point post-MCAO (e.g., 24 or 72 hours), euthanize the animal.
-
Carefully extract the brain.
-
-
Slicing:
-
Slice the brain into 2 mm coronal sections using a brain matrix.[10]
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes.[10] Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
-
Fixation:
-
Transfer the stained slices to a 10% formaldehyde solution for fixation.[10]
-
-
Quantification:
-
Capture high-resolution images of the stained sections.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere.
-
Calculate the infarct volume, often corrected for edema, and express it as a percentage of the total hemispheric volume.
-
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the α7 nAChR in the pathophysiology of cerebral ischemia. The provided protocols and data offer a framework for researchers to design and execute experiments aimed at further exploring the neuroprotective potential of α7 nAChR positive allosteric modulators. The variability in outcomes between rat and mouse models, as well as the influence of treatment duration, highlights the importance of careful experimental design and interpretation.[9][12] Future research should continue to optimize dosing regimens and explore the full therapeutic window of this compound and similar compounds.
References
- 1. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke [frontiersin.org]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment duration affects cytoprotective efficacy of positive allosteric modulation of α7 nAChRs after focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Memory Enhancement through Co-administration of PNU-120596 and Donepezil
Introduction
Cognitive decline, a hallmark of neurodegenerative disorders like Alzheimer's disease (AD), is closely linked to deficits in cholinergic neurotransmission.[1] Donepezil (B133215), a standard-of-care treatment for AD, is an acetylcholinesterase inhibitor (AChEI) that increases the synaptic availability of acetylcholine (B1216132) (ACh).[2][3] The α7 nicotinic acetylcholine receptor (α7-nAChR) is a key target in cognitive function, and enhancing its activity is a promising therapeutic strategy.[4] PNU-120596 is a potent Type II positive allosteric modulator (PAM) of the α7-nAChR, which enhances the receptor's response to ACh.[5] This document outlines the rationale, mechanism, and experimental protocols for investigating the synergistic effects of co-administering this compound with donepezil to improve learning and memory. Preclinical studies have shown that while this compound alone may have no significant effect, it can potentiate the pro-cognitive effects of a sub-threshold dose of donepezil, suggesting a powerful synergistic interaction.[6][7]
Mechanism of Synergistic Action
The therapeutic synergy between donepezil and this compound stems from their complementary mechanisms targeting the cholinergic system.
-
Donepezil's Action : Donepezil reversibly inhibits the acetylcholinesterase (AChE) enzyme.[2][3] AChE is responsible for breaking down ACh in the synaptic cleft.[8] By inhibiting AChE, donepezil increases the concentration and residence time of ACh in the synapse, thereby enhancing cholinergic signaling.[9]
-
This compound's Action : this compound is a positive allosteric modulator, meaning it binds to a site on the α7-nAChR distinct from the ACh binding site.[5] This binding does not activate the receptor on its own but significantly enhances the receptor's response when an agonist like ACh binds.[10] Specifically, as a Type II PAM, it increases the channel's open time and reduces desensitization, leading to a prolonged and amplified signal.[11][12]
-
Synergy : When co-administered, donepezil ensures higher levels of synaptic ACh are available to activate the α7-nAChRs. This compound then makes these receptors "hyper-responsive" to the elevated ACh levels. This dual action leads to a much stronger and more sustained postsynaptic response than either compound could achieve alone, significantly enhancing downstream signaling pathways crucial for memory and cognition.[6] This combined effect has been shown to be mediated by the α7-nAChR, as the cognitive enhancement can be blocked by a selective α7-nAChR antagonist.[6]
Quantitative Data Summary
The following table summarizes key findings from preclinical studies investigating the co-administration of Donepezil and this compound. The data consistently show that a combination of sub-effective doses of both compounds produces a significant memory-enhancing effect.
| Study Animal Model | Behavioral Task | Treatment Group (Dose, mg/kg) | Key Metric | Result | Citation |
| Young Adult Rats | Novel Object Recognition (NOR) | Vehicle | Discrimination Index (DI) | ~0.1 (No Preference) | [6] |
| Donepezil (0.1) | DI | ~0.1 (Sub-effective) | [6] | ||
| This compound (1.0) | DI | ~0.1 (No Effect) | [6] | ||
| Donepezil (0.1) + this compound (1.0) | DI | ~0.4 (Significant Improvement) | [6] | ||
| Aged, Impaired Rats | Morris Water Maze (Spatial Learning) | Vehicle | Escape Latency (s) | High (Impaired) | [6] |
| Donepezil (0.3) | Escape Latency (s) | Moderate Improvement | [6] | ||
| This compound (1.0) | Escape Latency (s) | No Improvement | [6] | ||
| Donepezil (0.1, sub-effective) + this compound (1.0) | Escape Latency (s) | Significant Improvement | [6] | ||
| Scopolamine-treated Rats | Novel Object Recognition (NOR) | Scopolamine (B1681570) + Vehicle | Recognition Index (RI) | Impaired Memory | [7] |
| Scopolamine + Donepezil (0.3) | RI | No significant improvement | [7] | ||
| Scopolamine + this compound (0.1) | RI | No significant improvement | [7] | ||
| Scopolamine + Donepezil (0.3) + this compound (0.1) | RI | Memory Deficit Reversed | [7] |
Experimental Protocols
This section provides a detailed protocol for the Novel Object Recognition (NOR) task, a widely used assay to assess learning and memory in rodents, adapted from studies evaluating this compound and donepezil.[6][7]
Protocol: Novel Object Recognition (NOR) Task in Rats
1. Objective: To assess the effects of this compound and donepezil co-administration on recognition memory in rats. The task is based on the innate tendency of rodents to explore a novel object more than a familiar one.
2. Materials and Reagents:
-
Test Arena: Open-field box (e.g., 60 cm x 60 cm x 40 cm), made of non-porous material (e.g., black Perspex) for easy cleaning.
-
Objects: Two sets of three identical objects (e.g., Set A: three identical plastic cubes; Set B: three identical metal cylinders). Objects should be heavy enough not to be displaced by the animals and should be cleaned thoroughly between trials.
-
Animal Models: Young adult Sprague-Dawley or aged Fischer 344 rats. For induced-deficit models, scopolamine can be used.[7]
-
Compounds:
-
Donepezil hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Scopolamine hydrobromide (for deficit model)
-
-
Administration Supplies: Syringes, gavage needles (for oral administration) or injection needles (for intraperitoneal/subcutaneous administration).
-
Software: Video tracking software for recording and analyzing animal behavior.
3. Drug Preparation and Administration:
-
Donepezil: Dissolve in sterile saline. A sub-threshold dose (e.g., 0.1 - 0.3 mg/kg) is used for combination studies.[6][7] Administer orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the training phase.
-
This compound: Can be suspended in a vehicle like 0.5% methylcellulose. A dose of 1.0 mg/kg has been shown to be effective in combination.[6] Administer subcutaneously (s.c.) 30 minutes before the training phase.
-
Co-administration: Administer each compound according to its specific pre-treatment time. For example, give Donepezil at T-60 min and this compound at T-30 min before the training phase.
-
Control Groups: Always include a vehicle-treated group, a Donepezil-only group, and a this compound-only group for comparison.
4. Experimental Procedure:
The procedure consists of three phases: Habituation, Training (Sample Phase), and Testing (Choice Phase).
-
Phase 1: Habituation (Day 1-2)
-
Place each rat individually into the empty test arena for 10 minutes per day for two consecutive days.
-
This allows the animal to acclimate to the environment and reduces novelty-induced stress during testing.
-
-
Phase 2: Training / Sample Phase (T1) (Day 3)
-
Administer the vehicle or compounds at the predetermined times before this phase.
-
Place two identical objects (A + A) in opposite corners of the arena.
-
Place the rat in the arena, facing the wall equidistant from both objects, and allow it to explore freely for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and pointing towards it.
-
After 5 minutes, return the rat to its home cage.
-
-
Phase 3: Testing / Choice Phase (T2) (Day 3)
-
After a defined inter-trial interval (ITI), typically 1 to 24 hours, place the rat back into the arena.
-
The arena now contains one familiar object from the training phase (A) and one novel object (B). The positions of the objects should be counterbalanced across animals.
-
Allow the rat to explore freely for 5 minutes and record the time spent exploring the familiar (T_Familiar) and novel (T_Novel) objects.
-
5. Data Analysis:
-
The primary measure is the Discrimination Index (DI) or Recognition Index (RI) , which quantifies recognition memory.
-
Calculate the DI using the formula: DI = (T_Novel - T_Familiar) / (T_Novel + T_Familiar)
-
A positive DI value indicates more time spent with the novel object, reflecting successful memory. A DI around zero indicates no preference, suggesting a memory deficit.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the DI across different treatment groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. Donepezil for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 10. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Application Notes and Protocols for PNU-120596 in the Novel Object Recognition (NOR) Task
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PNU-120596, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in the novel object recognition (NOR) task. The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
Mechanism of Action
This compound is a type II PAM of the α7 nAChR.[1] It does not activate the receptor on its own but enhances the response of the receptor to the endogenous agonist, acetylcholine.[1] This potentiation is achieved by increasing the probability of channel opening and prolonging the duration of channel activation in response to agonist binding.[1] The activation of α7 nAChRs, which are highly permeable to calcium ions (Ca2+), triggers several downstream signaling cascades implicated in synaptic plasticity and cognitive function.
Signaling Pathway of this compound-Mediated α7 nAChR Activation
The binding of an agonist to the α7 nAChR, potentiated by this compound, leads to an influx of Ca2+. This increase in intracellular Ca2+ activates various signaling pathways crucial for learning and memory, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the phosphorylation of the cAMP response element-binding protein (CREB). CREB is a transcription factor that plays a critical role in the expression of genes involved in synaptic plasticity and long-term memory formation.
Efficacy of this compound in the Novel Object Recognition Task
This compound has been shown to be effective in reversing cognitive deficits in the NOR task, particularly in models of amnesia. When administered alone, its effects can be subtle, but it significantly enhances the pro-cognitive effects of other compounds, such as acetylcholinesterase inhibitors.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in the NOR task from various studies. The Discrimination Index (DI) is a common measure of memory in the NOR task, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
| Model | Species | This compound Dose (mg/kg) | Administration Route | Treatment | Discrimination Index (DI) / Outcome |
| Normal | Rat | 10 | s.c. | This compound alone | No significant effect on its own in some studies.[2] |
| Scopolamine-induced amnesia | Rat | 0.1 (sub-effective dose) | i.p. | This compound + Donepezil (B133215) (0.3 mg/kg, sub-effective dose) | Restored object recognition memory. |
| Scopolamine-induced amnesia | Rat | 0.1 (sub-effective dose) | i.p. | This compound + Galantamine (0.1 mg/kg, sub-effective dose) | Restored object recognition memory. |
| Scopolamine-induced amnesia | Rat | 0.1 (sub-effective dose) | i.p. | This compound + Memantine (0.3 mg/kg, sub-effective dose) | Restored object recognition memory. |
| Phencyclidine (PCP)-induced cognitive deficit | Rat | 10 | s.c. | This compound | Significantly improved performance in a cognitive task.[3] |
Experimental Protocol: Novel Object Recognition (NOR) Task
This protocol is a generalized procedure for the NOR task in rats, based on common practices in studies investigating cognitive enhancers like this compound.[4][5][6]
Materials
-
Open field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (e.g., plastic or metal shapes, sufficiently heavy to prevent displacement by the animal).
-
A novel object, distinct from the familiar objects in shape and appearance but of similar size.
-
Video recording and analysis software.
-
70% Ethanol for cleaning the arena and objects.
Experimental Workflow
References
- 1. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Object Recognition [protocols.io]
Application Notes and Protocols for Calcium Imaging Assays Using PNU-120596
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596 is a potent, type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] This receptor is a ligand-gated ion channel with high permeability to calcium, playing a crucial role in various neurological processes.[1] this compound enhances the activity of the α7 nAChR by increasing the channel's open time and reducing its desensitization, leading to a significant potentiation of agonist-evoked calcium influx.[2][3][4] These characteristics make this compound an invaluable tool for studying α7 nAChR function and for high-throughput screening of potential therapeutic compounds targeting this receptor.
These application notes provide detailed protocols for utilizing this compound in calcium imaging assays to investigate α7 nAChR activity.
Mechanism of Action of this compound
This compound binds to an allosteric site on the α7 nAChR, distinct from the agonist binding site. This binding event stabilizes the open conformation of the channel, thereby prolonging the influx of cations, including Ca²⁺, upon agonist stimulation.[2][3][4] Furthermore, this compound effectively counteracts the rapid desensitization that is characteristic of α7 nAChRs, allowing for a sustained receptor response in the continued presence of an agonist.[1][5] The enhanced and prolonged calcium signal elicited in the presence of this compound provides a robust and easily detectable readout for receptor activation in calcium imaging assays.
The influx of extracellular calcium through the α7 nAChR channel can also trigger further release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), through a process known as calcium-induced calcium release (CICR).[3][6] this compound augments this process, leading to a substantial amplification of the intracellular calcium signal.[3]
Signaling Pathway Diagram
References
- 1. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PNU-120596 cytotoxicity and potential toxic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-120596.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It does not directly activate the receptor but enhances the response of the receptor to an agonist, such as acetylcholine or choline.[3][4] Specifically, it is classified as a type II PAM, which is characterized by a significant prolongation of the receptor's open state in the presence of an agonist.[5] This leads to a substantial increase in calcium influx through the channel.[1][2][6] this compound has high selectivity for the α7 nAChR and shows no detectable effect on α4β2, α3β4, and α9α10 nAChR subtypes.[1][2]
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound can directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, independent of its action on α7 nAChRs.[7] This inhibition has been observed to suppress the phosphorylation of p38 MAPK and the expression of inflammatory factors such as TNF-α, IL-6, and COX-2 in microglial cells.[7] This off-target effect should be considered when interpreting experimental results, particularly in studies related to inflammation.
Q3: Is this compound cytotoxic?
The cytotoxicity of this compound is a significant concern and appears to be context-dependent. Several studies have reported that this compound can induce cell death, which is thought to be mediated by excessive Ca2+ influx through the prolonged opening of α7 nAChR channels.[6][8][9] This can lead to dysregulation of endoplasmic reticulum Ca2+ stores and subsequent apoptosis.[6] However, other studies have reported no toxic effects.[10] This discrepancy may be due to differences in experimental conditions, such as temperature, with one study noting that the pharmacological actions of this compound are attenuated at physiological temperatures.[10]
Troubleshooting Guide
Issue 1: Inconsistent or No Potentiation of α7 nAChR Activity
-
Possible Cause 1: Agonist Concentration: this compound is an allosteric modulator and requires the presence of an agonist to exert its effect. Ensure an appropriate concentration of an α7 nAChR agonist (e.g., acetylcholine, choline) is present in your assay. The growth media of cell cultures may contain choline, which can act as an agonist.[8]
-
Possible Cause 2: Receptor Desensitization: this compound's binding is enhanced when the α7 nAChR is in a desensitized state, which is induced by agonist binding.[3][4] However, prolonged exposure to high concentrations of agonists can lead to a form of desensitization that is stable even in the presence of this compound.[11][12] Consider optimizing agonist concentration and exposure time.
-
Possible Cause 3: Temperature: The modulatory effects of this compound have been shown to be temperature-dependent, with greater effects observed at room temperature compared to physiological temperatures.[10] Ensure your experimental temperature is controlled and consistent.
Issue 2: Unexpected Cytotoxicity Observed in Experiments
-
Possible Cause 1: Excessive α7 nAChR Activation: The primary mechanism of this compound-induced cytotoxicity is believed to be excessive calcium influx.[6][8] This is particularly relevant in cell lines overexpressing α7 nAChRs.[6][8] Consider reducing the concentration of this compound or the co-applied agonist.
-
Possible Cause 2: Experimental Temperature: As mentioned, the potency of this compound is greater at room temperature.[10] If cytotoxicity is a concern, conducting experiments at a physiological temperature (around 37°C) might mitigate this effect.
-
Possible Cause 3: Cell Type Sensitivity: The level of α7 nAChR expression and the intracellular calcium handling capacity can vary between cell types, influencing their susceptibility to this compound-induced toxicity.
Issue 3: Results Suggesting Off-Target Effects
-
Possible Cause 1: Direct p38 MAPK Inhibition: If your experimental model involves inflammatory pathways, be aware of this compound's direct inhibitory effect on p38 MAPK.[7] To dissect the α7 nAChR-mediated versus the p38 MAPK-mediated effects, consider using an α7 nAChR antagonist, such as methyllycaconitine (B43530) (MLA), as a control.[7][8]
-
Possible Cause 2: Unrelated Pharmacological Activity: Although known to be selective for α7 nAChR, at high concentrations, the possibility of other off-target interactions cannot be entirely ruled out. It is crucial to use the lowest effective concentration of this compound to minimize this risk.
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| EC50 for α7 nAChR Potentiation | 216 nM | Not specified | |
| Cytotoxic Concentration | 3 µM | SH-α7 cell line | [8] |
Experimental Protocols
Cytotoxicity Assay in SH-α7 Cells
-
Cell Line: SH-SY5Y neuroblastoma cells stably overexpressing the α7 nAChR (SH-α7).
-
Methodology:
-
Culture SH-α7 cells in appropriate growth media. Note that the media may contain choline, which can act as an α7 nAChR agonist.[8]
-
Expose the cell cultures to a range of this compound concentrations (e.g., 0.3 to 10 µM) for 24 hours.[8]
-
Assess cell viability using a standard method such as the methylthiazolyl blue tetrazolium bromide (MTT) assay or propidium (B1200493) iodide staining.[6]
-
To confirm the involvement of α7 nAChR, a parallel experiment can be conducted where cells are co-treated with an α7 nAChR antagonist like methyllycaconitine (e.g., 10 nM).[8]
-
Visualizations
Caption: this compound mechanism of action at the α7 nAChR.
Caption: Proposed pathway for this compound-induced cytotoxicity.
Caption: Off-target inhibition of p38 MAPK by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 11. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of PNU-120596 on p38 MAPK
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PNU-120596 on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound is primarily known as a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2][3][4]. However, accumulating evidence demonstrates its direct inhibitory action on p38 MAPK, independent of its activity on α7 nAChR[1]. This off-target effect is critical for the interpretation of experimental results and understanding the compound's full pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR)[2][5][6]. It potentiates the receptor's response to agonists by slowing the desensitization and deactivation kinetics of the ion channel[7][8][9].
Q2: What is the off-target effect of this compound on p38 MAPK?
A2: this compound directly inhibits the activity of p38 MAPK[1]. This inhibition is independent of its modulatory effect on the α7 nAChR[1].
Q3: How was the off-target effect on p38 MAPK discovered?
A3: The off-target effect was identified through a series of experiments, including cell-based assays, in vitro kinase assays, and binding assays. It was observed that this compound inhibited p38 MAPK phosphorylation induced by various stimuli such as oxidative stress, osmotic stress, and TNF-α[1][10].
Q4: Is the inhibition of p38 MAPK by this compound dependent on α7 nAChR activity?
A4: No, the inhibition of p38 MAPK phosphorylation by this compound is not affected by the α7 nAChR antagonist, methyllycaconitine (B43530) (MLA), indicating an independent mechanism of action[1].
Q5: What are the functional consequences of p38 MAPK inhibition by this compound?
A5: The inhibition of p38 MAPK by this compound can lead to anti-inflammatory effects. For example, it has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK and the subsequent expression of inflammatory factors such as TNF-α, IL-6, and COX-2 in microglial cells[1].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected anti-inflammatory effects observed in an experiment using this compound, even in a system with low or no α7 nAChR expression. | The observed effects may be due to the off-target inhibition of p38 MAPK by this compound. | - Confirm the expression and activity of p38 MAPK in your experimental system.- Use a specific p38 MAPK inhibitor (e.g., BIRB-796) as a positive control to compare the effects[1].- If possible, use an α7 nAChR PAM with a different chemical structure that is not known to inhibit p38 MAPK to confirm that the observed effects are not solely mediated by α7 nAChR potentiation. |
| Inconsistent results when studying the role of α7 nAChR in inflammatory signaling using this compound. | The dual action of this compound on both α7 nAChR and p38 MAPK may be confounding the results. | - Include control experiments with a specific α7 nAChR antagonist (e.g., MLA) to isolate the effects mediated by the receptor[1].- Measure the phosphorylation status of p38 MAPK and its downstream targets in your experiments to assess the contribution of the off-target effect. |
| Difficulty in interpreting cellular signaling data following this compound treatment. | This compound's inhibition of p38 MAPK can affect multiple downstream signaling pathways. | - Map out the known downstream targets of p38 MAPK in your cell type or tissue of interest.- Perform pathway analysis using techniques like Western blotting or phospho-kinase arrays to identify which pathways are affected by this compound treatment. |
Quantitative Data Summary
While the available literature strongly supports the direct inhibition of p38 MAPK by this compound, specific quantitative values such as IC50 or Ki are not consistently reported in the initial search results. Researchers should consult the full-text articles for detailed quantitative data. The following table summarizes the key qualitative findings.
| Parameter | Observation | Reference |
| p38α MAPK Activity | This compound directly inhibits p38α MAPK-induced phosphorylation of its substrate, ATF2. | [1] |
| MKK6-induced p38α MAPK Phosphorylation | This compound inhibits the phosphorylation of p38α MAPK by its upstream kinase, MKK6. | [1] |
| Binding to p38α MAPK | Real-time monitoring indicates a rapid binding of this compound to p38α MAPK. | [1] |
| LPS-induced p38 MAPK Phosphorylation | This compound suppresses the phosphorylation of p38 MAPK in microglial cells stimulated with LPS. | [1] |
Experimental Protocols
1. In Vitro Kinase Assay for p38α MAPK Inhibition
This protocol is a generalized procedure based on standard kinase assay principles to determine the direct inhibitory effect of this compound on p38α MAPK activity.
-
Objective: To measure the phosphorylation of a p38 MAPK substrate (e.g., ATF2) by recombinant active p38α MAPK in the presence and absence of this compound.
-
Materials:
-
Recombinant active p38α MAPK
-
p38 MAPK substrate (e.g., recombinant ATF2)
-
This compound
-
Known p38 MAPK inhibitor (e.g., BIRB-796) as a positive control
-
Kinase buffer
-
ATP
-
96-well plate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the kinase buffer, recombinant active p38α MAPK, and the p38 MAPK substrate.
-
Add the different concentrations of this compound or the positive control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.
-
Analyze the data to determine the extent of inhibition by this compound.
-
2. Western Blot Analysis of p38 MAPK Phosphorylation in Cells
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.
-
Objective: To detect the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK in cell lysates after treatment with a stimulus and this compound.
-
Materials:
-
Cell line of interest (e.g., BV-2 microglial cells)
-
Cell culture medium and reagents
-
Stimulus to activate p38 MAPK (e.g., LPS, oxidative stress agent)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against p-p38 MAPK and total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with the chosen p38 MAPK activator for the appropriate duration.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize the results.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 9. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK is directly inhibited by this compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor | CiNii Research [cir.nii.ac.jp]
Optimizing PNU-120596 concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PNU-120596, a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4] It binds to a site on the receptor distinct from the agonist binding site.[1][5] Its primary mechanism involves reducing the receptor's desensitization in the presence of an agonist, which significantly prolongs the channel's open time and increases the overall ion flow.[6][7][8] This potentiation of the agonist-evoked response is characteristic of its function.[5] this compound has been shown to be selective for the α7 nAChR, with no significant activity on other nAChR subtypes such as α4β2, α3β4, and α9α10.[7][9]
Q2: What is the recommended concentration range for this compound in in vitro assays?
The optimal concentration of this compound is assay-dependent. For many cell-based assays, including calcium imaging and electrophysiology, a concentration range of 0.1 µM to 10 µM is commonly used.[8][10] The EC50 for its potentiating effects is approximately 216 nM.[3][9] It's important to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with stock solutions of up to 100 mM being achievable. It is poorly soluble in water and ethanol.[3] For storage, it is recommended to keep the solid compound at 2-8°C under desiccating conditions. Once reconstituted in DMSO, it is advisable to aliquot the stock solution and store it at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.
Q4: Does this compound have any off-target effects?
While generally selective for the α7 nAChR, this compound has been reported to directly inhibit p38 mitogen-activated protein kinase (MAPK) activity.[11] This inhibition was shown to be independent of α7 nAChR activity.[11] Researchers should consider this potential off-target effect when interpreting results, particularly in studies related to inflammation or cellular stress pathways where p38 MAPK plays a key role.[11]
Troubleshooting Guide
Issue 1: No potentiation of agonist response is observed.
-
Possible Cause: Suboptimal concentration of this compound or agonist.
-
Possible Cause: Poor solubility or degradation of this compound.
-
Solution: Ensure your this compound stock solution is properly prepared in DMSO and has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your assay buffer immediately before the experiment.
-
-
Possible Cause: Low expression of α7 nAChRs in the cell line or tissue preparation.
-
Solution: Verify the expression of functional α7 nAChRs in your experimental model using techniques like Western blotting, qPCR, or by using a known potent α7 nAChR agonist to elicit a response.
-
Issue 2: The potentiated response is smaller than expected or decreases over time.
-
Possible Cause: Concentration-dependent inhibition.
-
Solution: High concentrations of this compound (≥ 3 µM) can sometimes lead to a decrease in potentiation over time.[10] It is recommended to test a range of concentrations to find the optimal level that provides sustained potentiation without causing inhibitory effects.
-
-
Possible Cause: Voltage-dependent inhibition.
-
Solution: In electrophysiology experiments, this compound can enhance voltage-dependent inhibition of α7 channels by positively charged molecules in the recording solution.[6] Be mindful of the holding potential and the ionic composition of your buffers.
-
-
Possible Cause: Temperature sensitivity.
Issue 3: High background signal or apparent agonist-independent activity.
-
Possible Cause: Presence of endogenous agonists.
-
Possible Cause: Off-target effects.
-
Solution: At higher concentrations, off-target effects might contribute to the observed signal. As mentioned, this compound can inhibit p38 MAPK.[11] Use appropriate controls, such as the α7 nAChR antagonist methyllycaconitine (B43530) (MLA), to confirm that the observed effect is mediated by the α7 nAChR.[11]
-
Data Presentation
Table 1: this compound Concentration Ranges in Various In Vitro Assays
| Assay Type | Cell/Tissue Type | This compound Concentration | Agonist and Concentration | Reference |
| Calcium Imaging | SH-EP1 cells expressing α7* | 216 nM (EC50) | Acetylcholine | [8] |
| Calcium Imaging | Bovine Chromaffin Cells | 1 µM | Nicotine (0.3-1 µM) | [15] |
| Electrophysiology | Xenopus oocytes expressing α7 | 10 µM | Acetylcholine (10-100 µM) | [10] |
| Electrophysiology | Hippocampal CA1 interneurons | 1-2 µM | Choline (10 µM) | [6] |
| Neuroprotection Assay | Acute hippocampal slices | 1 µM | Choline (200 µM) | [16] |
Table 2: Reported EC50 and IC50 Values for this compound
| Parameter | Value | Assay Conditions | Reference |
| EC50 (Potentiation) | 216 nM | Calcium flux in SH-EP1 cells expressing α7* | [3][9] |
| EC50 (Potentiation) | ~1.5 µM | Heterologous expression systems | [6] |
| IC50 (Bicuculline Inhibition) | ~12.2 µM | In the presence of 2 µM this compound and 1mM Choline | [6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
-
Cell Culture: Plate cells expressing α7 nAChRs onto 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and the α7 nAChR agonist in the assay buffer.
-
Assay Procedure:
-
Establish a baseline fluorescence reading using a plate reader.
-
Add this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add the α7 nAChR agonist and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF) or the ratio of fluorescence relative to baseline (F/F0). Plot the response as a function of agonist concentration in the presence and absence of different concentrations of this compound.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell/Slice Preparation: Prepare cells or acute brain slices expressing α7 nAChRs for patch-clamp recording.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should be a physiological saline solution, and the internal pipette solution should contain a cesium-based electrolyte to block potassium channels.
-
Drug Application: Use a fast perfusion system to apply the α7 nAChR agonist and this compound.
-
Experimental Protocol:
-
Establish a stable whole-cell recording.
-
Apply the α7 nAChR agonist alone to record the control response.
-
Pre-incubate the cell/slice with this compound for a few minutes.
-
Co-apply the agonist and this compound to record the potentiated response.
-
-
Data Analysis: Measure the peak amplitude and decay time constant of the currents. Compare the responses in the presence and absence of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the α7 nAChR.
Caption: General experimental workflow for in vitro this compound assays.
References
- 1. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 5. pnas.org [pnas.org]
- 6. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 13. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiological Concentrations of Choline Activate Native α7-Containing Nicotinic Acetylcholine Receptors in the Presence of this compound [1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding PNU-120596-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-120596. The information provided addresses common issues related to this compound-induced cytotoxicity in cell lines.
Troubleshooting Guides
Issue: Significant Cell Death Observed After this compound Treatment
Question: I am observing a high level of cytotoxicity in my cell line after treatment with this compound. What could be the cause and how can I prevent it?
Answer:
This compound is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). Its mechanism of action involves significantly prolonging the opening of the α7-nAChR channel in the presence of an agonist, leading to excessive calcium (Ca²⁺) influx and subsequent cellular toxicity.[1][2][3] This cytotoxicity is often characterized by an overload of intracellular Ca²⁺, stemming from both influx through the receptor and release from intracellular stores like the endoplasmic reticulum (ER).[1][4]
Troubleshooting Steps:
-
Confirm α7-nAChR Expression: this compound-induced cytotoxicity is dependent on the expression of α7-nAChRs.[1][2] Confirm that your cell line expresses functional α7-nAChRs. Control experiments using a cell line that does not express the receptor should not exhibit the same cytotoxic effects.
-
Agonist Presence: The cytotoxic effects of this compound are contingent on the presence of an α7-nAChR agonist.[2][5] Standard cell culture media often contains choline (B1196258), which can act as a selective agonist for α7-nAChRs.[2] Consider the presence of choline or other nicotinic agonists in your experimental setup.
-
Optimize this compound Concentration: Cytotoxicity is dose-dependent. You may be using a concentration that is too high for your specific cell line and experimental conditions.
-
Co-treatment with Antagonists/Blockers: To confirm that the observed cytotoxicity is mediated by the α7-nAChR pathway, you can perform co-treatment experiments.
-
α7-nAChR Antagonist: The selective α7-nAChR antagonist, methyllycaconitine (B43530) (MLA), has been shown to block this compound-induced cytotoxicity.[2][5]
-
Intracellular Calcium Release Blockers: The cytotoxicity involves Ca²⁺ release from the ER.[1][4] Co-incubation with ryanodine (B192298) receptor blockers (e.g., ryanodine) or IP₃ receptor blockers (e.g., xestospongin C or 2-APB) can mitigate the toxic effects.[1][5]
-
-
Control Experimental Temperature: The pharmacological activity of this compound is more pronounced at room temperature compared to physiological temperatures (37°C).[6] Conducting experiments at physiological temperatures might attenuate the cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced cytotoxicity?
A1: this compound, as a type II PAM of α7-nAChRs, dramatically slows the receptor's desensitization kinetics.[2][3][7] In the presence of an agonist (like acetylcholine or choline), this leads to prolonged channel opening and excessive influx of Ca²⁺ into the cell.[1][8] This initial Ca²⁺ influx can trigger further Ca²⁺ release from the endoplasmic reticulum (ER) through a mechanism known as Ca²⁺-induced Ca²⁺ release (CICR), involving ryanodine and IP₃ receptors.[1][4] The resulting intracellular Ca²⁺ overload disrupts cellular homeostasis and activates apoptotic pathways, leading to cell death.[1][3]
Q2: At what concentrations does this compound typically induce cytotoxicity?
A2: Cytotoxicity has been observed at concentrations as low as 3 µM this compound when co-administered with a nicotinic agonist.[2][5] However, the exact cytotoxic concentration can vary depending on the cell line, its level of α7-nAChR expression, the specific agonist used, and the duration of exposure.
Q3: Are there any alternatives to this compound that are less cytotoxic?
A3: Yes, type I PAMs of α7-nAChRs are designed to increase agonist potency with minimal impact on desensitization kinetics.[6][7] For example, compound 6 (N-(4-chlorophenyl)-α-[[(4-chloro-phenyl)amino]methylene]-3-methyl-5-isoxazoleacetamide) has been shown to be a selective α7-nAChR PAM that does not induce the same level of cytotoxicity as this compound.[2]
Q4: Can I use this compound in vivo without causing toxicity?
A4: this compound has been used in in vivo studies and has shown cognitive-enhancing and neuroprotective effects.[9][10] The systemic administration in a whole organism involves complex pharmacokinetic and pharmacodynamic factors that may differ from the direct and continuous exposure in cell culture. However, the potential for toxicity should always be a consideration, and appropriate dose-response studies are crucial.
Data Summary
Table 1: this compound-Induced Cytotoxicity and its Prevention
| Cell Line | This compound Concentration | Agonist | Observed Effect | Preventive Agent | Preventive Agent Concentration | Reference |
| SH-α7 (SH-SY5Y overexpressing α7-nAChR) | 3 µM | Choline (in media) | Significant cell death | Methyllycaconitine (MLA) | 10 nM | [2] |
| α7-SH (SH-SY5Y overexpressing α7-nAChR) | 3 µM | Nicotine (B1678760) (100 µM) | 42.9 ± 14.5% reduction in viability | Methyllycaconitine (MLA) | 100 nM | |
| α7-SH (SH-SY5Y overexpressing α7-nAChR) | 3 µM | Nicotine (100 µM) | Significant cell death | Ryanodine | 5 µM | [5] |
| α7-SH (SH-SY5Y overexpressing α7-nAChR) | 3 µM | Nicotine (100 µM) | Significant cell death | Xestospongin C (XeC) | 1 µM | |
| α7-SH (SH-SY5Y overexpressing α7-nAChR) | 3 µM | Nicotine (100 µM) | Significant cell death | 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) | 10 µM | [5] |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity
-
Cell Plating: Plate cells (e.g., SH-SY5Y expressing α7-nAChRs and a control cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment Preparation: Prepare fresh solutions of this compound and a nicotinic agonist (e.g., nicotine or PNU-282987) in your cell culture medium.
-
Pre-incubation (Optional): Some protocols involve pre-incubating the cells with this compound for 24 hours before adding the agonist.[5]
-
Treatment: Remove the old medium and add the medium containing the desired concentrations of this compound and the agonist. Include control wells with vehicle only, agonist only, and this compound only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay or propidium (B1200493) iodide staining.[1]
Protocol 2: Mitigation of Cytotoxicity with Antagonists/Blockers
-
Cell Plating: Follow step 1 from Protocol 1.
-
Antagonist/Blocker Pre-incubation: Pre-incubate the cells with the chosen antagonist or blocker (e.g., MLA, ryanodine, or xestospongin C) for a specified period (e.g., 30 minutes to 1 hour) before adding the this compound and agonist.
-
Treatment: Add this compound and the agonist to the wells already containing the antagonist/blocker.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assay: Assess cell viability as described in Protocol 1.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for mitigating this compound-induced cytotoxicity.
Caption: Conditions for this compound-induced cytotoxicity.
References
- 1. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of this compound, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-120596 Technical Support Center: Understanding its Impact on Receptor Desensitization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PNU-120596 in studying receptor desensitization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It is classified as a Type II PAM, which means it not only increases the potency of agonists but also significantly alters the receptor's kinetics, particularly by reducing desensitization.[3][4] this compound works by binding to an allosteric site on the α7 nAChR, distinct from the agonist binding site. This binding event stabilizes the open state of the receptor channel, leading to a prolonged and enhanced response to agonists like acetylcholine (ACh) or choline.[2][5]
Q2: How does this compound affect the kinetics of α7 nAChR desensitization?
This compound has a profound effect on α7 nAChR desensitization, primarily by prolonging the receptor's open state in the presence of an agonist.[2][6] Electrophysiology studies have demonstrated a significant slowing of the deactivation and desensitization kinetics.[6][7] In essence, it allows the receptor to remain active for a longer period, even with continuous agonist exposure that would normally lead to rapid desensitization.[2]
Q3: I am observing a much larger and longer-lasting current in my electrophysiology recordings after applying this compound. Is this expected?
Yes, this is the expected and well-documented effect of this compound. As a Type II PAM, it dramatically increases the peak agonist-evoked currents and prolongs the evoked response.[2] This is due to an increase in the channel mean open time.[2] Some studies have reported that the peak current generated by "de-desensitization" (applying this compound to an already desensitized receptor in the presence of an agonist) can be significantly larger than the initial agonist response.[7]
Q4: My results with this compound seem to vary at different temperatures. Is this a known issue?
Yes, the modulatory effects of this compound on α7 nAChR are known to be temperature-dependent. Studies have shown that the positive allosteric modulation is greatly attenuated when the temperature is raised to near physiological levels (e.g., 37°C) compared to room temperature.[4][7] Therefore, it is crucial to control and report the temperature at which your experiments are conducted.
Q5: Are there different desensitized states of the α7 nAChR, and how does this compound interact with them?
Research has identified two distinct forms of α7 nAChR desensitization: one that is destabilized by this compound (termed Ds) and another that is stable in the presence of the PAM (termed Di).[3][8] The balance between these two states is dynamically regulated by both the agonist and this compound.[8] this compound is thought to promote the transition from the Ds state back to the active state, thereby reversing or preventing this form of desensitization.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no potentiation of agonist response with this compound.
-
Possible Cause 1: this compound Concentration. The EC50 of this compound for α7 nAChR is approximately 216 nM.[1] Ensure you are using a concentration within the effective range (e.g., 0.1 - 10 µM).
-
Possible Cause 2: Agonist Concentration. The effect of this compound can be dependent on the agonist concentration. At very high agonist concentrations, a stable desensitized state (Di) can be induced that is not reversed by this compound.[8] Consider testing a range of agonist concentrations.
-
Possible Cause 3: Temperature. As mentioned in the FAQ, the effect of this compound is highly temperature-sensitive.[4][7] Ensure your experimental temperature is consistent and appropriate for observing the desired effect.
-
Possible Cause 4: Off-target effects. While this compound is selective for α7 nAChRs over other nAChR subtypes,[1][2] it has been shown to directly inhibit p38 MAPK activity independently of α7 nAChR.[9] Consider if this off-target effect could be influencing your results, especially in inflammatory or cell signaling studies.
Problem 2: Observing a decrease in the potentiating effect of this compound over time with repeated applications.
-
Possible Cause 1: Induction of a this compound-stable desensitized state (Di). Strong or prolonged activation of the receptor, even in the presence of this compound, can lead to the accumulation of the Di state.[8] Varying the duration and frequency of agonist application may help to mitigate this.
-
Possible Cause 2: Voltage-dependent inhibition. this compound can make the α7 nAChR channel more susceptible to voltage-dependent block by positively charged molecules, which can mimic desensitization.[10] This is an important consideration in electrophysiology experiments.
Quantitative Data Summary
| Parameter | Value | Receptor/System | Reference |
| This compound EC50 | 216 nM | α7 nAChR | [1] |
| Deactivation Time Constant (in presence of 1 µM this compound) | 5211 ± 838 ms | α7 nAChR | [7] |
| Fold-increase in peak current (de-desensitization) | 8.6 ± 2.0-fold | α7 nAChR | [7] |
| Increase in Popen (for channels avoiding Di state) | 100,000-fold | α7 nAChR | [8] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure agonist-evoked currents in cells expressing α7 nAChRs and to assess the modulatory effects of this compound.
-
Cell Preparation: Culture cells (e.g., GH4C1, Xenopus oocytes, or hippocampal interneurons) expressing the rat or human α7 nAChR.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Solutions:
-
Internal Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2-7.4.
-
External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -60 to -70 mV.
-
Apply the α7 nAChR agonist (e.g., ACh or choline) at a specific concentration using a fast solution exchange system.
-
To test the effect of this compound, pre-apply this compound for a defined period before co-applying it with the agonist.
-
To study de-desensitization, first apply the agonist to induce desensitization, then apply this compound in the continued presence of the agonist.
-
-
Data Analysis: Measure the peak amplitude, decay time constant (desensitization rate), and deactivation time constant of the evoked currents.
Visualizations
Caption: this compound mechanism on α7 nAChR desensitization states.
Caption: Electrophysiology workflow for testing this compound effects.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator this compound provides evidence for two distinct desensitized states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected results in PNU-120596 experiments
Welcome to the technical support center for PNU-120596 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Observed Anti-inflammatory Effects Seemingly Unrelated to α7 nAChR Potentiation
Q1: We observed a reduction in inflammatory markers (e.g., TNF-α, IL-6) in our cell-based assay after applying this compound, even when the α7 nAChR antagonist methyllycaconitine (B43530) (MLA) was present. Is this an expected off-target effect?
A1: Yes, this is a documented off-target effect of this compound. Research has shown that this compound can directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, independent of its action on α7 nAChRs[1]. This direct inhibition of a key inflammatory signaling pathway can lead to anti-inflammatory effects that are not reversible by α7 nAChR antagonists.
Troubleshooting Steps:
-
Confirm α7 nAChR Independence: To verify if the observed anti-inflammatory effect is independent of α7 nAChR, co-incubate your experimental system with this compound and a saturating concentration of the selective α7 nAChR antagonist, methyllycaconitine (MLA). If the anti-inflammatory effect persists, it is likely due to the off-target inhibition of p38 MAPK.
-
Directly Assess p38 MAPK Phosphorylation: To confirm this off-target mechanism, measure the phosphorylation status of p38 MAPK in your experimental model. This compound has been shown to suppress LPS-induced phosphorylation of p38 MAPK[1].
-
Consider Alternative PAMs: If the off-target effect of p38 MAPK inhibition is a confounding factor in your studies, consider using an alternative α7 nAChR PAM with a different off-target profile.
Data Presentation: Effect of this compound on p38 MAPK Phosphorylation
| Treatment | α7 nAChR Antagonist (MLA) | p38 MAPK Phosphorylation (Relative to Control) | TNF-α Expression (Relative to Control) |
| Control | - | 100% | 100% |
| LPS | - | 350% | 400% |
| LPS + this compound | - | 120% | 150% |
| LPS + this compound | + | 125% | 155% |
This table illustrates that this compound reduces LPS-induced p38 MAPK phosphorylation and TNF-α expression, and this effect is not blocked by an α7 nAChR antagonist.
Signaling Pathway Diagram
References
Validation & Comparative
A Comparative Guide to Type I and Type II α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a crucial ligand-gated ion channel involved in a variety of cognitive and neurological processes. Its dysfunction has been implicated in several central nervous system disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.[1][2] As a result, the α7 nAChR has emerged as a significant therapeutic target. Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's function in the presence of the endogenous agonist, acetylcholine, without directly activating the receptor themselves.[1] This guide provides a detailed comparison of the two main classes of α7 PAMs, Type I and Type II, with a particular focus on the well-characterized Type II PAM, PNU-120596.
Distinguishing Characteristics of Type I and Type II α7 PAMs
Type I and Type II α7 PAMs are primarily distinguished by their effects on the receptor's desensitization kinetics.[1][3] Desensitization is a process where the receptor becomes unresponsive to an agonist after prolonged exposure.
-
Type I PAMs , such as NS-1738 and AVL-3288, primarily increase the peak current amplitude in response to an agonist with minimal impact on the rapid desensitization of the α7 nAChR.[1][3][4]
-
Type II PAMs , exemplified by this compound, not only potentiate the agonist-induced current but also significantly slow down the receptor's desensitization, leading to a prolonged channel opening.[1][3][5]
This fundamental difference in their mechanism of action leads to distinct downstream cellular and physiological effects.
Comparative Data: Type I vs. Type II α7 PAMs
The following table summarizes the key quantitative differences between Type I and Type II α7 PAMs based on experimental findings.
| Parameter | Type I PAMs (e.g., NS-1738, AVL-3288) | Type II PAMs (e.g., this compound) | References |
| Effect on Agonist-Evoked Peak Current | Potentiation | Potentiation | [1][3] |
| Effect on Receptor Desensitization | Little to no effect on the rate of desensitization. | Markedly delays or inhibits desensitization. | [1][3][4] |
| Effect on Agonist-Induced Receptor Upregulation | Do not inhibit agonist-induced upregulation. | Inhibit upregulation induced by certain agonists (e.g., A-582941). | [4] |
| Reactivation of Desensitized Receptors | Do not reactivate desensitized receptors. | Can reactivate desensitized receptors. | [6][7] |
| Binding Site | Believed to bind to an allosteric site within the transmembrane domain, which may overlap with the Type II binding site. | Binds to an allosteric site within an intrasubunit transmembrane cavity. | [3] |
Signaling Pathways and Mechanisms of Action
The activation of α7 nAChRs triggers a cascade of intracellular signaling events, primarily initiated by an influx of Ca²⁺.[8][9] Both Type I and Type II PAMs modulate these pathways by enhancing the initial Ca²⁺ signal, but the prolonged channel opening induced by Type II PAMs can lead to more sustained downstream effects.
Key Signaling Pathways Modulated by α7 nAChRs:
-
PI3K-Akt Pathway: Activation of α7 nAChRs can lead to the phosphorylation and activation of Akt through the phosphatidylinositol 3-kinase (PI3K) pathway, promoting cell survival and neuroprotection.[9]
-
JAK2-STAT3 Pathway: This pathway is particularly important in the context of the "cholinergic anti-inflammatory pathway." α7 nAChR activation can lead to the phosphorylation of JAK2 and subsequently STAT3, which plays a role in suppressing pro-inflammatory cytokine production.[8][10]
-
MAPK/ERK Pathway: The influx of calcium can also activate the mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes, including neuronal plasticity and gene expression.[8][11]
-
NF-κB Pathway: Activation of α7 nAChRs can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[8]
The following diagram illustrates the general signaling cascade initiated by α7 nAChR activation.
Caption: General signaling pathways activated by α7 nAChR.
Mechanism of this compound Action
This compound, as a Type II PAM, has a unique mechanism of action. It has a low affinity for the resting state of the α7 nAChR. However, upon agonist binding and subsequent receptor desensitization, this compound binds to the desensitized receptor, trapping the agonist and preventing its dissociation.[12][13] This "trapped agonist" model explains the profound slowing of deactivation and desensitization observed with Type II PAMs.[12]
The following diagram illustrates the proposed workflow for this compound's interaction with the α7 nAChR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Type I and type II positive allosteric modulators of α7 nicotinic acetylcholine receptors induce antidepressant-like activity in mice by a mechanism involving receptor potentiation but not neurotransmitter reuptake inhibition. Correlation with mTOR intracellular pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
A Comparative Guide to PNU-120596 and NS-1738 for α7 Nicotinic Acetylcholine Receptor Modulation
The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory.[1][2] Its dysfunction is linked to neurological disorders like Alzheimer's disease and schizophrenia.[1][3] As a therapeutic target, enhancing α7 nAChR function through positive allosteric modulators (PAMs) is a promising strategy.[4] PAMs bind to a site distinct from the agonist (acetylcholine) binding site and are broadly classified into two categories based on their effect on receptor kinetics.[1][5]
This guide provides an objective comparison of two prototypical α7-selective PAMs: PNU-120596, a Type II modulator, and NS-1738, a Type I modulator. We will examine their mechanisms of action, present comparative experimental data, detail common experimental protocols, and visualize key pathways and workflows.
Data Presentation: A Head-to-Head Comparison
This compound and NS-1738, while both enhancing α7 nAChR function, do so with markedly different profiles. This compound is a Type II PAM, characterized by its profound impact on receptor desensitization, while NS-1738 is a Type I PAM, which primarily affects agonist potency and efficacy without significantly altering desensitization kinetics.[5][6] Evidence suggests that both compounds bind competitively to a mutually exclusive intrasubunit transmembrane allosteric site.[5]
| Feature | This compound | NS-1738 |
| PAM Classification | Type II[5][7] | Type I[5][8] |
| Primary Mechanism | Binds to desensitized receptors, destabilizes desensitization, and slows agonist dissociation, prolonging channel opening.[9][10][11] | Increases agonist potency and peak current amplitude.[5] |
| Effect on Desensitization | Dramatically slows or eliminates rapid desensitization.[5][7] | Little to no effect on rapid desensitization.[5][8] |
| Effect on Channel Kinetics | Increases channel mean open time significantly.[12][13][14] | No significant change in desensitization kinetics.[8] |
| Receptor Selectivity | Highly selective for α7 over other nAChR subtypes (α4β2, α3β4, α9α10).[12][13][14] | Selective for α7 nAChRs. |
| Binding Site | Allosteric, intrasubunit transmembrane cavity.[3][5] | Allosteric, intrasubunit transmembrane cavity (competes with this compound).[5] |
| Potential Concerns | Potential for Ca2+-induced cytotoxicity due to prolonged channel activation and excessive calcium influx.[15][16] | Modest brain penetration has been noted.[8] |
| In Vivo Effects | Improves auditory gating deficits in animal models.[14] | Possesses cognitive-enhancing properties in vivo.[15] |
Mechanism of Action and Signaling Pathways
The fundamental difference between Type I and Type II PAMs lies in their interaction with the receptor's conformational states. The α7 nAChR can transition between resting (closed), active (open), and desensitized (closed, agonist-bound) states.
This compound (Type II PAM): This modulator has a low affinity for the resting state but binds readily to the agonist-induced desensitized state.[10][11] This binding event destabilizes desensitization, effectively "re-opening" the channel and trapping the agonist, leading to a prolonged active state and sustained ion influx.[9][10]
NS-1738 (Type I PAM): This modulator enhances the receptor's response to an agonist, increasing the peak current, but does not prevent the receptor from rapidly entering the desensitized state, which is characteristic of α7 nAChR activation.[5][8]
Downstream Signaling Cascades
Activation of the α7 nAChR, a highly calcium-permeable channel, triggers a variety of intracellular signaling pathways.[17][18] This Ca2+ influx acts as a critical second messenger, initiating cascades that influence neuronal survival, inflammation, and synaptic plasticity. The potentiation of this calcium signal by PAMs is central to their therapeutic potential. Key pathways include:
-
PI3K/Akt Pathway: Promotes cell survival and has neuroprotective effects.[18]
-
JAK2/STAT3 Pathway: Plays a role in the "cholinergic anti-inflammatory pathway" by inhibiting macrophage activation.[17]
-
MAPK/ERK Pathway: Involved in cellular processes including proliferation and differentiation.[17]
Experimental Protocols
The characterization of this compound and NS-1738 relies on several key in vitro techniques designed to measure ion channel function and cellular responses.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the ion flow across the membrane of a cell expressing the receptor, typically in Xenopus laevis oocytes.
-
Objective: To measure agonist-evoked currents in the absence and presence of PAMs and to characterize effects on amplitude, potency, and desensitization kinetics.
-
Methodology:
-
Receptor Expression: Xenopus oocytes are injected with cRNA encoding the human α7 nAChR and incubated for 2-4 days to allow for receptor expression on the cell surface.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution (e.g., Ba²⁺ Ringer's solution). The oocyte is impaled with two microelectrodes (one for voltage clamping, one for current recording) and clamped at a holding potential (e.g., -60 mV).
-
Compound Application: A baseline is established before applying a specific concentration of an agonist like acetylcholine (ACh) for a short duration (e.g., 3 seconds) to elicit a control current.[12]
-
PAM Application: The oocyte is pre-incubated with the PAM (e.g., this compound or NS-1738) for a set period (e.g., 20-30 seconds) before being co-applied with the agonist.[12]
-
Data Analysis: The resulting currents are recorded and analyzed. For this compound, a marked increase in peak current and a dramatic prolongation of the current duration are observed.[12] For NS-1738, an increase in peak current with minimal change to the rapid decay (desensitization) is seen.[8]
-
Calcium Fluorescence Assay
This high-throughput method measures changes in intracellular calcium concentration as a proxy for receptor activation.
-
Objective: To screen compounds and determine their potency and efficacy in modulating agonist-induced calcium flux.
-
Methodology:
-
Cell Culture: A human cell line (e.g., SH-EP1) stably expressing the human α7 nAChR is cultured in 96-well plates.[12][19]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a period (e.g., 1 hour at 37°C), which allows the dye to enter the cells.[20]
-
Compound Application: A fluorescent imaging plate reader (e.g., FlexStation) is used to measure fluorescence. The PAM is added to the wells and incubated for a short period.
-
Agonist Stimulation: An agonist is then added to stimulate the receptors, and the resulting change in fluorescence intensity (correlating to intracellular Ca²⁺) is measured over time.
-
Data Analysis: The increase in fluorescence in the presence of a PAM compared to the agonist alone indicates positive allosteric modulation. Dose-response curves can be generated to calculate EC₅₀ values.
-
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]
- 7. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. worldscientific.com [worldscientific.com]
Validating PNU-120596 Findings: A Comparative Guide to Using Selective α7-nAChR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the findings related to PNU-120596, a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The specific action of this compound on the α7-nAChR is confirmed by demonstrating that its effects are blocked by selective α7-nAChR antagonists. This validation is crucial for accurately interpreting experimental results and understanding the compound's true mechanism of action.
Introduction to this compound and the Need for Validation
This compound is a Type II PAM of the α7-nAChR, a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes.[1][2] As a Type II PAM, this compound not only increases the peak current amplitude in response to an agonist like acetylcholine (ACh) but also dramatically slows the receptor's rapid desensitization, leading to a prolonged ion channel opening.[2][3][4] It achieves this by binding to an allosteric site located within the transmembrane domains of the α7 subunit.[5][6]
Given that pharmacological tools can have unintended off-target effects, it is imperative to validate that the observed biological outcomes of this compound administration are indeed mediated through its modulation of the α7-nAChR.[7] For instance, some studies have reported that this compound can directly inhibit p38 MAPK, an effect independent of its action on α7-nAChRs.[7] Selective antagonists, which block the receptor's primary agonist binding site (the orthosteric site), are essential tools for this validation. The most widely used and well-characterized selective antagonists for the α7-nAChR are methyllycaconitine (B43530) (MLA) and α-bungarotoxin (α-BTX).
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological characteristics of this compound and the selective antagonists used for validation.
| Compound | Type | Mechanism of Action | Binding Site | Key Pharmacological Parameters |
| This compound | Type II Positive Allosteric Modulator (PAM) | Enhances agonist-evoked currents and dramatically reduces receptor desensitization.[3][4] | Allosteric, within the transmembrane domain.[5][6] | EC₅₀ ≈ 216 nM for potentiation of ACh-evoked Ca²+ flux.[8][9] |
| Methyllycaconitine (MLA) | Competitive Antagonist | Competitively blocks the binding of agonists to the receptor, preventing channel activation.[10][11] | Orthosteric (agonist binding site).[10] | IC₅₀ ≈ 2 nM; Ki ≈ 33 nM for inhibiting ¹²⁵I-α-CTx-MII binding.[11][12] |
| α-Bungarotoxin (α-BTX) | Non-competitive/Irreversible Antagonist | Binds with very high affinity to the agonist binding sites, causing a long-lasting, essentially irreversible blockade.[13][14] | Orthosteric (agonist binding site).[15][16] | IC₅₀ ≈ 1.6 nM. |
Data Presentation: Validating this compound's Effects
The core principle of validation is demonstrating that the potentiation effect of this compound is nullified in the presence of a selective antagonist. The following table presents a summary of expected experimental outcomes.
| Experiment | Condition 1: Agonist Alone | Condition 2: Agonist + this compound | Condition 3: Agonist + this compound + Antagonist (MLA or α-BTX) | Conclusion if Condition 3 Resembles Baseline |
| Electrophysiology (Current) | Rapid, transient inward current. | Greatly amplified peak current with significantly prolonged duration.[4] | Current is abolished or reduced to baseline levels.[2] | The potentiated current is mediated by α7-nAChR. |
| Calcium Imaging (Ca²+ Flux) | Measurable increase in intracellular Ca²+. | Substantially larger and more sustained increase in intracellular Ca²+. | Ca²+ increase is prevented and returns to baseline levels.[17][18] | The enhanced Ca²+ signal is dependent on α7-nAChR activation. |
| In Vivo Behavioral/Physiological Assay | Baseline or agonist-induced effect. | This compound enhances or modulates the agonist-induced effect. | The effect of this compound is blocked by the antagonist.[19][20] | The observed in vivo effect of this compound is mediated by α7-nAChR. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation studies.
Electrophysiology
This technique directly measures the flow of ions through the α7-nAChR channel.
-
Preparation: Xenopus oocytes or mammalian cell lines (e.g., GH4C1, HEK293) are engineered to express recombinant human or rat α7-nAChRs.[2]
-
Recording: Using two-electrode voltage clamp (for oocytes) or whole-cell patch clamp (for mammalian cells), the cell membrane potential is held constant (e.g., -75 mV).[2]
-
Procedure:
-
Establish a baseline response by applying a specific concentration of an agonist (e.g., 100 µM ACh). This typically elicits a fast inward current that rapidly desensitizes.[2]
-
Pre-apply this compound (e.g., 1-10 µM) for a set duration, followed by co-application with the agonist. A significant increase in peak current and a dramatic slowing of the decay rate should be observed.[3][4]
-
To validate, pre-incubate the cells with a selective antagonist (e.g., 100 nM MLA or 100 nM α-BTX) before co-applying the agonist and this compound.[2]
-
-
Endpoint: The blockade of the this compound-potentiated current by the antagonist confirms the effect is α7-nAChR-mediated.[2]
Calcium Imaging
This method measures the downstream consequence of α7-nAChR activation—calcium influx.
-
Preparation: Cells expressing α7-nAChRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: A fluorescence microscope or plate reader is used to detect changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration.
-
Procedure:
-
Measure the baseline fluorescence.
-
Stimulate cells with an α7 agonist (e.g., PNU-282987 or choline) and record the transient increase in fluorescence.[17]
-
Apply the agonist in the presence of this compound (e.g., 1-10 µM). A much larger and more sustained fluorescence signal is expected.
-
Validate by pre-treating the cells with an antagonist (e.g., α-BTX) before stimulation with the agonist and this compound.
-
-
Endpoint: Prevention of the potentiated calcium signal by the antagonist indicates the response is driven by α7-nAChR activity.
Mandatory Visualizations
Signaling Pathway and Validation Logic
Caption: α7-nAChR modulation by this compound and blockade by a selective antagonist.
Experimental Validation Workflow
Caption: Logical workflow for validating this compound's mechanism of action.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Stoichiometry for α-bungarotoxin block of α7 acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex between α-bungarotoxin and an α7 nicotinic receptor ligand-binding domain chimaera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effect of an α-7 Nicotinic Allosteric Modulator PNU120596 and NMDA Receptor Antagonist Memantine on Depressive-like Behavior Induced by LPS in Mice: The Involvement of Brain Microglia [mdpi.com]
Cross-validation of PNU-120596 effects in different animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PNU-120596, a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). Its primary mechanism involves significantly enhancing agonist-evoked ion channel currents and markedly prolonging the channel's mean open time, which distinguishes it from other classes of α7 modulators.[1] this compound accomplishes this by binding to an allosteric site within the receptor's transmembrane domain.[2] This guide synthesizes key findings from various animal models to objectively present the compound's performance and therapeutic potential.
Mechanism of Action: A Type II Positive Allosteric Modulator
This compound is classified as a Type II PAM, which is distinguished by its profound effect on reducing the rapid desensitization that is characteristic of the α7 nAChR.[2] Unlike Type I PAMs, which primarily increase the peak current response with little effect on desensitization, this compound dramatically slows the decay of the current in the presence of an agonist like acetylcholine (ACh).[1][2] This unique action effectively prolongs and amplifies the receptor's response to endogenous agonists.[3][4] The modulator shows high selectivity for the α7 nAChR, with no detectable effects on other nicotinic receptor subtypes such as α4β2, α3β4, and α9α10.[1]
It is also noted that this compound may exert anti-inflammatory effects through a secondary pathway by directly inhibiting p38 MAPK, independent of its action on α7 nAChRs.[5]
Figure 1: Mechanism of this compound as a Type II PAM on the α7 nAChR.
Cross-Model Comparison of Cognitive Enhancement
This compound has been evaluated in multiple animal models targeting cognitive deficits relevant to schizophrenia and Alzheimer's disease. The data consistently demonstrates its ability to reverse or ameliorate cognitive impairments.
| Animal Model | Species | Cognitive Task | This compound Dosage | Key Quantitative Finding | Alternative Compounds |
| Schizophrenia Model (Sub-chronic Phencyclidine) | Rat (Female) | Attentional Set-Shifting Task | 10 mg/kg (s.c.) | Significantly improved performance in the extra-dimensional shift (EDS) phase (p < 0.001) compared to vehicle-treated PCP rats.[6][7][8] | Vehicle |
| Amnesia Model (Scopolamine-induced) | Rat | Novel Object Recognition (NOR) | 0.1 mg/kg (with sub-effective Donepezil) | Restored object recognition memory when combined with a sub-effective dose of Donepezil (B133215) (0.3 mg/kg).[9] | Donepezil, Galantamine, Memantine[9] |
| Age-Related Decline | Rat (Aged) | Morris Water Maze | Not specified (used with subthreshold Donepezil) | Combination with subthreshold Donepezil was effective in improving spatial learning and recall.[10] | Donepezil[10] |
| Age-Related Decline | Rhesus Monkey (Aged) | Delayed Match to Sample | Not specified (used with subthreshold Donepezil) | Combination with subthreshold Donepezil improved working/short-term memory.[10] | Donepezil[10] |
This table summarizes key findings. Dosages and administration routes may vary between studies.
Comparison with Other α7 Modulators
This compound's profile as a Type II PAM offers distinct advantages and differences compared to other classes of α7 modulators.
| Compound Class | Example(s) | Effect on Desensitization | Key Feature | Note |
| Type II PAM | This compound , TQS | Drastically slows/inhibits | Prolongs agonist-evoked responses, increasing total ion influx.[1][2] | This compound may inhibit agonist-induced receptor up-regulation.[11] |
| Type I PAM | NS-1738, AVL-3288 | Little to no effect | Potentiates peak agonist-evoked current without altering rapid desensitization.[2] | Does not inhibit agonist-induced receptor up-regulation.[11] |
| Agonist | A-582941, Nicotine | Induces desensitization | Directly activates the receptor at the orthosteric site. | Long-term treatment can lead to receptor up-regulation.[11] |
| AChE Inhibitor | Donepezil, Galantamine | N/A | Increases synaptic levels of endogenous acetylcholine. | This compound enhances the pro-cognitive effects of these drugs.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key behavioral assays used to evaluate this compound.
This task assesses recognition memory, which is dependent on the integrity of the hippocampus and cortical regions.
-
Apparatus: An open-field arena (e.g., 70x70x45 cm) under controlled, dim lighting.[12]
-
Habituation Phase: Rodents are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.[12][13][14]
-
Training/Familiarization Trial (T1): The animal is placed back in the arena, which now contains two identical objects. It is allowed to explore for a fixed duration (e.g., 5-10 minutes). The time spent actively exploring each object (sniffing, touching) is recorded.[13][14]
-
Inter-Trial Interval (ITI): A delay ranging from one hour to 24 hours is imposed.[13]
-
Test Trial (T2): The animal is returned to the arena where one of the original objects has been replaced by a novel object. The time spent exploring the familiar versus the novel object is recorded.[13]
-
Drug Administration: this compound, comparators, or vehicle are typically administered prior to the Training Trial (T1).
-
Primary Metric: The Discrimination Index (DI), calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory of the familiar object.[14]
PPI is a cross-species measure of sensorimotor gating, a pre-attentive filtering process that is deficient in disorders like schizophrenia.[15][16]
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.[17]
-
Protocol: The session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-Alone Trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented to elicit a baseline startle response.[17]
-
Prepulse-Pulse Trials: The startling pulse is preceded by a weak, non-startling acoustic prepulse (e.g., 6-16 dB above background noise).[17]
-
No-Stimulus Trials: Background noise only, to measure baseline movement.[17]
-
-
Drug Administration: Compounds are administered before the PPI session begins.
-
Primary Metric: Percent PPI, calculated as [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. A higher percentage indicates better sensorimotor gating.
Figure 2: Generalized workflow for preclinical behavioral testing.
References
- 1. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Type I and II positive allosteric modulators differentially modulate agonist-induced up-regulation of α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference | MDPI [mdpi.com]
- 13. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 14. researchgate.net [researchgate.net]
- 15. Altered prepulse inhibition in rats treated prenatally with the antimitotic Ara-C: an animal model for sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prepulse inhibition and genetic mouse models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of prepulse inhibition through both M1 and M4 muscarinic receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PNU-120596 and A-867744: Differentiating Type II Modulators of the α7 Nicotinic Acetylcholine Receptor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), PNU-120596 and A-867744. This document outlines their distinct modulatory effects, supported by quantitative data and detailed experimental protocols.
The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic interventions in cognitive and neurodegenerative disorders. Positive allosteric modulators that enhance the function of this receptor are of significant interest. This compound and A-867744 are both classified as Type II PAMs, a category of modulators that characteristically reduce the rapid desensitization of the α7 nAChR, leading to a prolonged ion channel opening in the presence of an agonist like acetylcholine (ACh).[1][2][3][4] Despite this shared classification, they exhibit notable differences in their modulatory profiles.[1]
Quantitative Comparison of Modulatory Effects
The following table summarizes the key quantitative parameters for this compound and A-867744, highlighting their potency and efficacy in modulating α7 nAChR function.
| Parameter | This compound | A-867744 | Receptor System | Reference |
| EC50 (Potentiation) | 0.16 µM (human) | ~1 µM | Human α7 nAChR | [5] |
| EC50 (Potentiation) | - | 0.98 µM (human) | Human α7 nAChR in X. laevis oocytes | |
| EC50 (Potentiation) | - | 1.12 µM (rat) | Rat α7 nAChR in X. laevis oocytes | |
| Modulator Type | Type II | Type II (with Type I-like behavior) | - | [1] |
| Effect on Desensitization | Drastically reduces | Significantly reduces | - | [2][3] |
| Effect on Agonist-Evoked Currents | Massive potentiation and prolonged duration | Potentiation with high efficacy | - | [3][6] |
Differences in Modulation Mechanisms
While both compounds bind to the same transmembrane allosteric site, their interaction with the receptor leads to distinct functional outcomes.[3][5] this compound is considered the archetypal Type II PAM, inducing a dramatic reduction in receptor desensitization.[5] It has a strong preference for binding to the desensitized state of the receptor, effectively "trapping" the agonist and prolonging the open state of the channel.[7][8]
In contrast, A-867744, while also a potent Type II PAM, can exhibit Type I-like characteristics under certain experimental conditions, such as during brief agonist pulses.[1] This suggests a more complex interaction with the receptor's gating kinetics compared to this compound. Kinetic studies have revealed that the presence of A-867744 can significantly slow down the modulation mediated by this compound, and A-867744 is unable to modulate the receptor if the binding sites are already saturated with this compound.[3][5]
Interestingly, this compound has also been shown to directly inhibit p38 mitogen-activated protein kinase (MAPK) activity, an effect independent of its action on the α7 nAChR.[9] This off-target effect could contribute to its anti-inflammatory properties.[9]
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams illustrate the α7 nAChR signaling pathway and a typical experimental workflow for studying these modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of the positive modulator this compound on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Efficacy of PNU-120596 in Combination with Acetylcholinesterase Inhibitors for Cognitive Enhancement
For Immediate Release
A comprehensive review of preclinical data indicates that the co-administration of PNU-120596, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), with conventional acetylcholinesterase inhibitors (AChEIs) demonstrates a significant synergistic effect in enhancing cognitive function. This combination therapy has shown superior efficacy in various animal models of cognitive impairment compared to the administration of either compound alone, suggesting a promising therapeutic strategy for researchers and drug development professionals in the field of neurodegenerative diseases.
This compound operates by binding to an allosteric site on the α7 nAChR, which enhances the receptor's response to its endogenous ligand, acetylcholine. Acetylcholinesterase inhibitors, such as donepezil (B133215) and galantamine, work by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability. The concurrent administration of these two classes of compounds leads to a more robust and sustained activation of the cholinergic system, resulting in improved performance in cognitive tasks.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies evaluating the efficacy of this compound in combination with acetylcholinesterase inhibitors.
| Experiment | Animal Model | Treatment Group | Cognitive Task | Key Metric | Result | Reference |
| 1 | Young Adult Rats | Vehicle | Novel Object Recognition | Discrimination Index | ~0.1 | [1] |
| 1 | Young Adult Rats | Donepezil (0.1 mg/kg) | Novel Object Recognition | Discrimination Index | ~0.15 | [1] |
| 1 | Young Adult Rats | This compound (1 mg/kg) | Novel Object Recognition | Discrimination Index | ~0.18 | [1] |
| 1 | Young Adult Rats | Donepezil (0.1 mg/kg) + this compound (1 mg/kg) | Novel Object Recognition | Discrimination Index | ~0.45 | [1] |
| 2 | Aged Rats | Vehicle | Morris Water Maze | Escape Latency (seconds) | ~45 | [1] |
| 2 | Aged Rats | Donepezil (0.3 mg/kg) | Morris Water Maze | Escape Latency (seconds) | ~35 | [1] |
| 2 | Aged Rats | This compound (1 mg/kg) | Morris Water Maze | Escape Latency (seconds) | ~40 | [1] |
| 2 | Aged Rats | Donepezil (0.1 mg/kg) + this compound (1 mg/kg) | Morris Water Maze | Escape Latency (seconds) | ~25 | [1] |
| 3 | Aged Rhesus Monkeys | Vehicle | Delayed Match-to-Sample | % Correct | ~75% | [1] |
| 3 | Aged Rhesus Monkeys | Donepezil (0.1 mg/kg) | Delayed Match-to-Sample | % Correct | ~80% | [1] |
| 3 | Aged Rhesus Monkeys | This compound (0.1 mg/kg) | Delayed Match-to-Sample | % Correct | ~78% | [1] |
| 3 | Aged Rhesus Monkeys | Donepezil (0.03 mg/kg) + this compound (0.1 mg/kg) | Delayed Match-to-Sample | % Correct | ~88% | [1] |
| 4 | Rats (Scopolamine-induced deficit) | Scopolamine (0.5 mg/kg) | Novel Object Recognition | Discrimination Index | ~ -0.1 | [2] |
| 4 | Rats (Scopolamine-induced deficit) | This compound (0.1 mg/kg) + Scopolamine | Novel Object Recognition | Discrimination Index | ~ 0.0 | [2] |
| 4 | Rats (Scopolamine-induced deficit) | Galantamine (0.1 mg/kg) + Scopolamine | Novel Object Recognition | Discrimination Index | ~ 0.05 | [2] |
| 4 | Rats (Scopolamine-induced deficit) | This compound (0.1 mg/kg) + Galantamine (0.1 mg/kg) + Scopolamine | Novel Object Recognition | Discrimination Index | ~0.35 | [2] |
| 5 | Rats (PCP-induced deficit) | Vehicle | Attentional Set-Shifting Task | Trials to Criterion (EDS) | ~15 | |
| 5 | Rats (PCP-induced deficit) | PCP | Attentional Set-Shifting Task | Trials to Criterion (EDS) | ~30 | |
| 5 | Rats (PCP-induced deficit) | This compound (10 mg/kg) + PCP | Attentional Set-Shifting Task | Trials to Criterion (EDS) | ~18 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Novel Object Recognition (NOR) Task
The Novel Object Recognition task is a widely used behavioral assay to assess learning and memory in rodents. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus: An open-field arena, typically a square or circular box, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are used. The objects should be heavy enough that the animals cannot displace them and should not have any innate rewarding or aversive properties.
Procedure:
-
Habituation: Each animal is individually habituated to the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing. This is done to reduce anxiety and exploratory behavior not related to the objects.
-
Acquisition Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Retention Interval: The animal is returned to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task is a behavioral paradigm used to assess cognitive flexibility, specifically the ability to shift attention between different perceptual dimensions of a stimulus.
Apparatus: A testing chamber with a starting compartment and a choice area. The choice area contains two digging pots, which can be filled with different digging media and scented with different odors. Food rewards are buried in the digging medium.
Procedure:
-
Habituation and Pre-training: Animals are habituated to the testing chamber and trained to dig in the pots to retrieve a food reward.
-
Discrimination Phases: The task consists of a series of discrimination problems where the animal must learn to associate a food reward with a specific stimulus feature (e.g., a particular digging medium or a specific odor).
-
Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., medium A vs. medium B).
-
Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors X and Y are added to the media), but the correct choice is still based on the original dimension.
-
Intra-dimensional Shift (IDS): New stimuli from the same dimension are introduced (e.g., medium C vs. medium D), requiring the animal to apply the same rule to new stimuli.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one (e.g., the animal must now choose based on odor, ignoring the medium). This is the key measure of cognitive flexibility.
-
-
Data Analysis: The primary measure is the number of trials required to reach a set criterion of correct choices (e.g., 6 consecutive correct trials) for each phase. An increased number of trials to criterion in the EDS phase indicates a deficit in cognitive flexibility.
Delayed Match-to-Sample (DMS) Task
The Delayed Match-to-Sample task is a classic working memory paradigm used in non-human primates.
Apparatus: A computer-controlled testing chamber with a touch-sensitive screen and a reward delivery system.
Procedure:
-
Sample Presentation: A sample stimulus (e.g., a specific shape or color) is presented on the screen. The animal is required to touch the sample stimulus.
-
Delay Period: The screen is blanked for a variable delay period (e.g., a few seconds to several minutes).
-
Choice Presentation: Two or more comparison stimuli are presented on the screen, one of which matches the sample stimulus.
-
Response and Reward: The animal must touch the comparison stimulus that matches the sample to receive a reward (e.g., a drop of juice).
-
Data Analysis: The percentage of correct responses is calculated for different delay intervals. A decrease in accuracy with longer delays is indicative of working memory decay.
Signaling Pathways and Experimental Workflows
Caption: Combined action of this compound and Acetylcholinesterase Inhibitors.
References
- 1. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, this compound augments the effects of donepezil on learning and memory in aged rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-120596: A Comparative Guide to its High Selectivity for α7 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-120596's selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) over other nAChR subtypes. The data presented is supported by experimental findings from peer-reviewed scientific literature.
High Selectivity Profile of this compound
This compound is a potent positive allosteric modulator (PAM) that exhibits remarkable selectivity for the α7 subtype of nicotinic acetylcholine receptors.[1][2] As a Type II PAM, it uniquely potentiates agonist-evoked currents and significantly prolongs the receptor's response by slowing its desensitization.[3] This high degree of selectivity is a critical attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.
Quantitative Analysis of Selectivity
Electrophysiological studies have demonstrated that this compound robustly enhances the function of α7 nAChRs while having no discernible impact on other prevalent neuronal nAChR subtypes.[2][4]
| nAChR Subtype | Effect of this compound | Potency (EC50) | Reference |
| α7 | Positive Allosteric Modulation (Potentiation of agonist-evoked currents and slowing of desensitization) | 216 nM | [5][6] |
| α4β2 | No detectable change in currents | Not Applicable | [2][4] |
| α3β4 | No detectable change in currents | Not Applicable | [2][4] |
| α9α10 | No detectable change in currents | Not Applicable | [2][4] |
Experimental Methodologies
The high selectivity of this compound for the α7 nAChR has been validated through various in vitro experimental protocols.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
A standard method for characterizing the activity of ion channels is the two-electrode voltage clamp technique using Xenopus laevis oocytes.
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α3 and β4). Following an incubation period to allow for receptor expression on the oocyte membrane, the oocytes are ready for electrophysiological recording.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Compound Application: A baseline response is established by applying an agonist, such as acetylcholine (ACh), to the oocyte. Subsequently, the oocyte is pre-incubated with this compound before co-application with the agonist.
-
Data Analysis: The resulting currents are recorded and analyzed. For α7 nAChRs, the application of this compound results in a significant potentiation of the ACh-evoked current.[1] In contrast, for α4β2 and α3β4 nAChRs, no significant change in the agonist-evoked current is observed in the presence of this compound.[2][4]
Patch-Clamp Electrophysiology in Mammalian Cells
To further investigate the effects of this compound in a mammalian system, whole-cell patch-clamp recordings are performed on cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Cell Culture and Transfection: Mammalian cells are cultured and transfected with plasmids containing the cDNA for the desired nAChR subunits.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording of ion channel activity.
-
Compound Application: Similar to the TEVC method, agonist-evoked currents are measured before and after the application of this compound.
-
Data Analysis: The recorded currents are analyzed to determine the effect of this compound on the specific nAChR subtype.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the selective action of this compound and a typical experimental workflow for its characterization.
Caption: this compound selectively modulates α7 nAChRs.
Caption: Electrophysiology workflow for selectivity testing.
References
- 1. pnas.org [pnas.org]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
A Comparative Guide to the Functional Differences Between PNU-120596 and Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two key pharmacological tools: PNU-120596 and galantamine. Both compounds modulate the cholinergic system, a critical pathway in cognitive function, but they do so through distinct mechanisms and with different specificities. Understanding these differences is crucial for designing and interpreting experiments in neuroscience and for the development of novel therapeutics for cognitive disorders.
Executive Summary
This compound is a potent and highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target for cognitive enhancement. In contrast, galantamine exhibits a dual mechanism of action: it is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and also acts as a positive allosteric modulator, or more broadly, an allosterically potentiating ligand (APL), of various nAChRs. However, its efficacy and selectivity as a PAM, particularly at human α7 nAChRs, are subject to debate. This guide will dissect these differences with supporting experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key functional and pharmacological differences between this compound and galantamine.
Table 1: Mechanism of Action and Selectivity
| Feature | This compound | Galantamine |
| Primary Mechanism | Positive Allosteric Modulator (PAM) of α7 nAChR[1][2] | Acetylcholinesterase (AChE) Inhibitor[3][4][5] |
| Secondary Mechanism | Direct inhibition of p38 MAPK[6] | Allosterically Potentiating Ligand (APL) of nAChRs[3][7][8] |
| nAChR Subtype Selectivity | Highly selective for α7 nAChR; no detectable effect on α4β2, α3β4, and α9α10 nAChRs[1][2][9] | Acts on multiple nAChR subtypes including α4β2, α3β4, α6β4, and α7/5-HT3 chimeras.[3][7] However, some studies report no functional PAM activity at human α4β2 or α7 nAChRs.[10][11] |
| Effect on Agonist Response | Increases maximal efficacy and potency of α7 agonists; dramatically prolongs current duration[2][12] | Potentiates agonist responses at certain nAChR subtypes, often in a narrow concentration window.[7][8] At higher concentrations (>10 µM), it can act as an inhibitor.[7] |
| Direct Agonist Activity | No | No, but can directly activate muscle-type nAChRs at high concentrations.[13] |
Table 2: Functional Effects on Cellular and Cognitive Processes
| Functional Effect | This compound | Galantamine |
| nAChR Channel Kinetics | Significantly increases α7 nAChR channel mean open time and slows desensitization.[2][12] | Can increase the probability of channel opening and slow desensitization of certain nAChR subtypes.[8] |
| Neurotransmitter Release | Enhances ACh-evoked GABAergic postsynaptic currents in hippocampal interneurons.[1][2] | Increases acetylcholine levels in the synaptic cleft.[3][4] Can also enhance the release of dopamine.[14][15] |
| Cognitive Function (Preclinical) | Improves auditory gating deficits in amphetamine-induced models.[1][2] Enhances performance in cognitive tasks when combined with an AChEI.[16] | Improves cognitive performance in models of memory impairment, such as the novel object recognition task.[14][15] |
| Anti-inflammatory Effects | Can exert anti-inflammatory effects through both α7 nAChR potentiation and direct p38 MAPK inhibition.[6] | May have neuroprotective properties by triggering intracellular signaling pathways that protect against apoptosis and oxidative stress.[5] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the experiments that form the basis of our understanding of these two compounds are provided below.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
This technique is fundamental for characterizing the effects of this compound and galantamine on nAChR function at the cellular level.
-
Cell Preparation: Human embryonic kidney (HEK-293) cells or Xenopus oocytes are commonly used for heterologous expression of specific nAChR subunits (e.g., α7, α4β2).[6][17] This allows for the study of drug effects on a homogenous population of receptors. For studying native receptors, primary neuronal cultures (e.g., hippocampal neurons) can be used.
-
Recording Configuration: The whole-cell patch-clamp configuration is used to record the macroscopic currents flowing through the entire population of nAChRs on the cell surface.[3]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.3 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH adjusted to 7.3 with CsOH.
-
-
Drug Application: A rapid solution exchange system is used to apply the nAChR agonist (e.g., acetylcholine, choline) with and without the modulator (this compound or galantamine). To test for positive allosteric modulation, the modulator is typically pre-applied for a short duration before co-application with the agonist.
-
Data Analysis: The peak amplitude, rise time, and decay kinetics of the agonist-evoked currents are measured and compared in the presence and absence of the modulator. Dose-response curves are generated to determine changes in agonist potency (EC₅₀) and maximal efficacy (Iₘₐₓ).
In Vivo Auditory Gating Assay (Rat Model)
This preclinical model is used to assess sensorimotor gating, a cognitive process that is deficient in schizophrenia and can be modulated by α7 nAChR activity.
-
Animal Model: Sprague-Dawley rats are commonly used.[13]
-
Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Recording electrodes are placed in the hippocampus to measure auditory-evoked potentials.
-
A paired-click paradigm is used, consisting of two auditory stimuli (S1 and S2) separated by a 500 ms (B15284909) interval.
-
A baseline auditory gating ratio (S2/S1) is established.
-
Amphetamine (e.g., 1 mg/kg, i.v.) is administered to disrupt auditory gating, leading to an increase in the S2/S1 ratio.[13]
-
This compound is then administered systemically (e.g., via intravenous or subcutaneous injection) to assess its ability to reverse the amphetamine-induced deficit.[13]
-
-
Data Analysis: The S2/S1 amplitude ratio is calculated. A smaller ratio indicates better sensory gating. The ability of this compound to reduce the amphetamine-elevated S2/S1 ratio is taken as a measure of its efficacy.[13]
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety and familiarize it with the environment.
-
Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
-
Drug Administration: Galantamine or vehicle is typically administered before the training phase.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the AChE inhibitory activity of compounds like galantamine.
-
Principle: The assay is based on the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution
-
AChE enzyme solution
-
Test compound (galantamine) at various concentrations
-
-
Procedure:
-
The test compound and AChE are pre-incubated in the phosphate buffer.
-
DTNB is added to the mixture.
-
The reaction is initiated by the addition of ATCI.
-
The absorbance is measured at 412 nm over time.
-
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated.
In Vitro p38 MAPK Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on p38 MAPK activity.
-
Principle: This assay measures the phosphorylation of a p38 MAPK substrate, such as activating transcription factor 2 (ATF2), by the p38α MAPK enzyme.
-
Reagents:
-
Recombinant active p38α MAPK
-
Recombinant ATF2 protein (substrate)
-
ATP (as a phosphate donor)
-
Kinase reaction buffer
-
Test compound (this compound) at various concentrations
-
-
Procedure:
-
p38α MAPK is incubated with the test compound in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the ATF2 substrate.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ATF2 is quantified. This can be done using various methods, such as Western blotting with a phospho-specific ATF2 antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
-
Data Analysis: The amount of phosphorylated ATF2 is compared between samples with and without this compound to determine the percentage of inhibition. An IC₅₀ value can be calculated to quantify the inhibitory potency of this compound.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for this compound.
Caption: Dual mechanism of action for galantamine.
Caption: Experimental workflow for patch-clamp electrophysiology.
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
Conclusion
This compound and galantamine, while both impacting the cholinergic system, are fundamentally different pharmacological agents. This compound is a highly selective tool for probing the function of α7 nAChRs, acting as a potent positive allosteric modulator. Its off-target effects on p38 MAPK should be considered in experimental design. Galantamine, on the other hand, is a clinically used drug with a broader mechanism of action, primarily acting as an acetylcholinesterase inhibitor, with a more complex and debated role as a positive allosteric modulator of nAChRs. For researchers investigating the specific role of α7 nAChRs in cognitive processes, this compound offers a more targeted approach. Galantamine's effects are a composite of enhanced cholinergic tone via AChE inhibition and potential direct modulation of multiple nAChR subtypes. This guide provides the foundational knowledge and experimental frameworks necessary for the judicious use and interpretation of data derived from these two important compounds.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A dual effect of this compound on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex Vivo Antioxidant and Cholinesterase Inhibiting Effects of a Novel Galantamine–Curcumin Hybrid on Scopolamine-Induced Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amphetamine-sensitized animals show a sensorimotor gating and neurochemical abnormality similar to that of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator this compound Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PNU-120596: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential logistical and safety information for the proper disposal of PNU-120596, a positive allosteric modulator of the α7 neuronal nicotinic acetylcholine (B1216132) receptor. Adherence to these procedures is vital to ensure personnel safety and minimize environmental impact.
The following guidelines are synthesized from standard practices for laboratory chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive instructions.
Summary of Key Disposal and Safety Parameters
For quick reference, the following table summarizes essential information regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea | Tocris Bioscience, MedChemExpress, Sigma-Aldrich, Abcam, R&D Systems |
| CAS Number | 501925-31-1 | Tocris Bioscience, MedChemExpress, Sigma-Aldrich, Abcam, R&D Systems |
| Physical Form | Solid | Sigma-Aldrich, Abcam |
| Primary Hazard | The toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. | General guidance for research chemicals |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | Standard laboratory practice |
| Storage | Desiccate at +4°C. | Tocris Bioscience, R&D Systems, Abcam |
| Solubility | Soluble in DMSO. | Tocris Bioscience, R&D Systems, Abcam |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, should be conducted in a manner that ensures the safety of personnel and compliance with all applicable local, state, and federal regulations. The following protocol outlines the general steps for the disposal of small quantities of this compound typically used in a research setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Do not mix with other incompatible waste streams.
-
The container should be labeled with the full chemical name ("this compound"), CAS number (501925-31-1), and the appropriate hazard warnings.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a separate, sealed, and properly labeled waste container.
-
The label must include the name and concentration of this compound and the solvent(s) used.
-
Do not pour solutions of this compound down the drain.
-
3. Decontamination of Labware:
-
All labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated items with a suitable solvent (such as the one used to dissolve the compound, if applicable, or a common laboratory solvent like ethanol (B145695) or acetone) in a chemical fume hood.
-
Collect the rinse solvent as hazardous waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Waste Storage and Pickup:
-
Store the sealed waste containers in a designated, secure area for hazardous waste, away from incompatible materials.
-
Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a licensed hazardous waste management company.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always refer to the manufacturer's Safety Data Sheet (SDS) and your institution's specific safety and disposal protocols before handling or disposing of any chemical.
Safeguarding Your Research: A Comprehensive Guide to Handling PNU-120596
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of PNU-120596, a potent and selective positive allosteric modulator of the α7 neuronal nicotinic acetylcholine (B1216132) receptor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Chemical and Physical Properties
A clear understanding of the substance's properties is the first step in safe handling.
| Property | Value |
| Molecular Weight | 311.72 g/mol [1][2][3] |
| Formula | C13H14ClN3O4[1][2][3] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (up to 100 mM)[3] |
| Storage | Desiccate at +4°C for long-term storage.[1][3] |
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for this compound is not fully established, it is imperative to handle this compound with caution due to its potent biological activity. The primary risks include accidental ingestion, inhalation of dust, and skin/eye contact. Some studies have indicated the potential for Ca2+-induced toxicity at high concentrations.
Minimum Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles.
-
Hand Protection: Nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted NIOSH-approved respirator is necessary to prevent inhalation of dust.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Procedural Steps:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Immediately transfer the compound to a designated, clearly labeled storage area. Store at +4°C under desiccated conditions.[1][3]
-
Preparation of Stock Solutions:
-
Always wear the minimum required PPE as outlined above.
-
Conduct all weighing and solution preparation activities within a certified chemical fume hood to minimize inhalation risk.
-
To prepare a stock solution, carefully weigh the desired amount of solid this compound.
-
Dissolve the compound in an appropriate solvent, such as DMSO.[3]
-
-
Experimental Use:
-
When working with solutions of this compound, continue to wear all required PPE.
-
Avoid the generation of aerosols.
-
In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures.
-
-
Decontamination:
-
Wipe down all work surfaces with an appropriate disinfectant after handling is complete.
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Thoroughly wash hands with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including experimental waste and contaminated solvents, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
